ROC-325
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[2-[2-[(7-chloroquinolin-4-yl)amino]ethyl-methylamino]ethylamino]-4-methylthioxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN4OS/c1-18-7-10-23(26-27(34)21-5-3-4-6-25(21)35-28(18)26)32-14-16-33(2)15-13-31-22-11-12-30-24-17-19(29)8-9-20(22)24/h3-12,17,32H,13-16H2,1-2H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUYKEGAEIYPKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NCCN(C)CCNC3=C4C=CC(=CC4=NC=C3)Cl)C(=O)C5=CC=CC=C5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of ROC-325: A Technical Guide
ROC-325 is a novel, orally bioavailable small molecule that functions as a potent inhibitor of lysosomal autophagy.[1][2][3][4] Developed as a more potent alternative to existing autophagy inhibitors like hydroxychloroquine (HCQ), this compound has demonstrated significant preclinical activity in various disease models, including cancer and pulmonary hypertension.[1][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual diagrams of the associated signaling pathways.
Core Mechanism: Inhibition of Autophagic Flux
The primary mechanism of action of this compound is the disruption of the cellular process of autophagy at the lysosomal level.[6] Autophagy is a catabolic process responsible for the degradation of cellular components through the lysosome. This compound inhibits this process by disrupting lysosomal function, leading to a cascade of cellular events characteristic of autophagy inhibition.[4][5]
Key molecular effects of this compound include:
-
Lysosomal Deacidification: this compound increases the pH of lysosomes, which is critical for the function of acidic hydrolases responsible for the degradation of autophagic cargo.[2][4][5]
-
Increased Lysosomal Membrane Permeability: The compound has been shown to increase the permeability of the lysosomal membrane.[4][6]
-
Accumulation of Autophagosomes: By inhibiting the final degradation step of autophagy, this compound leads to the accumulation of autophagosomes filled with undegraded cellular material.[2][3][4][6]
-
Modulation of Autophagy Markers: Treatment with this compound results in the accumulation of key autophagy-related proteins, including microtubule-associated protein 1A/1B-light chain 3 (LC3B) and sequestosome 1 (p62), which are normally degraded during autophagic flux.[1][2][4][6][7] An increase in the lysosomal protease cathepsin D is also observed.[3][4][6]
The inhibition of autophagy by this compound has been demonstrated to be a key component of its anticancer effects.[5][6] Genetic impairment of essential autophagy genes, such as ATG5 and ATG7, significantly diminishes the cytotoxic effects of this compound in cancer cells.[5][6]
Signaling Pathways and Downstream Effects
The inhibitory action of this compound on autophagy triggers several downstream signaling pathways, leading to its therapeutic effects in different disease contexts.
Induction of Apoptosis in Cancer Cells
In cancer cells, the blockage of autophagy by this compound leads to the induction of apoptosis, or programmed cell death.[3][4][6] By preventing the recycling of cellular components, this compound deprives cancer cells of a critical survival mechanism, particularly under conditions of metabolic stress. This ultimately leads to the activation of apoptotic pathways.[2]
References
- 1. ahajournals.org [ahajournals.org]
- 2. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ashpublications.org [ashpublications.org]
- 7. US9926326B2 - Substituted thioxanthenone autophagy inhibitors - Google Patents [patents.google.com]
ROC-325: A Technical Guide to a Novel Autophagy Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ROC-325 is a novel, orally bioavailable small molecule that acts as a potent inhibitor of lysosomal-mediated autophagy.[1][2][3] Developed as a more potent alternative to existing autophagy inhibitors like hydroxychloroquine (HCQ), this compound has demonstrated significant preclinical activity in various cancer models and shows promise in the treatment of other diseases, including pulmonary hypertension.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental data related to this compound.
Chemical Structure and Physicochemical Properties
This compound is a dimeric compound that incorporates modified structural elements from hydroxychloroquine and the anti-schistosomal agent lucanthone.[4][6] Its chemical structure has been confirmed through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses.[2]
| Property | Value | Source |
| CAS Number | 1859141-26-6 | [1][3] |
| Molecular Formula | C28H27ClN4OS | [7] |
| Molecular Weight | 503.06 g/mol | [7] |
| Solubility | DMSO: 3 mg/mL (5.96 mM) | [1] |
| Water: Insoluble | [1] | |
| Ethanol: Insoluble | [1] |
Mechanism of Action
This compound functions as a late-stage autophagy inhibitor by disrupting lysosomal function.[1][8] The primary mechanism involves the deacidification of lysosomes, which is critical for the enzymatic activity of lysosomal proteases responsible for degrading autophagic cargo.[6] This disruption of autophagic flux leads to the accumulation of autophagosomes containing undegraded material within the cell.[1][2][6]
Key molecular events associated with this compound's mechanism of action include:
-
Increased Lysosomal pH: this compound raises the pH within lysosomes, inhibiting the function of acid-dependent hydrolases.[6]
-
Accumulation of Autophagy Markers: Treatment with this compound leads to a dose-dependent increase in the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3B-II) and the cargo adaptor protein p62 (sequestosome 1), both of which are markers for autophagosome accumulation.[2][4][6][9]
-
Increased Cathepsin D Expression: An increase in the lysosomal protease Cathepsin D has been observed following this compound treatment.[1][9]
The inhibition of autophagy by this compound has been shown to be dependent on the core autophagy-related genes ATG5 and ATG7.[2][8]
Signaling Pathways
The therapeutic effects of this compound are not limited to autophagy inhibition and have been shown to modulate other critical signaling pathways, particularly in the context of pulmonary hypertension and cancer.
This compound Signaling in Pulmonary Hypertension
In experimental models of pulmonary hypertension (PH), this compound's therapeutic action is multifaceted. It involves the inhibition of autophagy, activation of the endothelial nitric oxide synthase (eNOS)-nitric oxide (NO) pathway, and the degradation of hypoxia-inducible factors (HIFs).[4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ahajournals.org [ahajournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds [frontiersin.org]
- 9. Disruption of autophagic degradation with this compound antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Targets of ROC-325 in Human Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ROC-325 is a novel, orally bioavailable small molecule that functions as a potent inhibitor of lysosomal-mediated autophagy.[1][2][3] Developed as a more potent alternative to hydroxychloroquine (HCQ), this compound has demonstrated significant preclinical efficacy in various cancer models, particularly acute myeloid leukemia (AML) and renal cell carcinoma (RCC), as well as in models of pulmonary hypertension.[1][4][5][6][7] This technical guide delineates the known biological targets and mechanisms of action of this compound in human cells, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
Core Mechanism of Action: Inhibition of Autophagy
This compound exerts its primary cellular effect by disrupting the late stages of autophagy, a critical cellular recycling process.[5][6] This inhibition is characterized by the accumulation of autophagosomes filled with undegraded cellular components, an increase in lysosomal membrane permeability, and the deacidification of lysosomes.[1][2] The anticancer activity of this compound is critically dependent on its ability to inhibit autophagy, as evidenced by the diminished effects of the compound in cells with genetic knockdown of the essential autophagy genes ATG5 and ATG7.[1][6]
Key Molecular Indicators of Autophagy Inhibition
Treatment of human cancer cells with this compound leads to the following hallmark features of autophagy inhibition:
-
Accumulation of Autophagosomes: Visualization by transmission electron microscopy reveals an increase in autophagosomes containing undegraded cargo.[1][3]
-
Increased LC3B and p62 Levels: Immunoblotting and immunohistochemical analyses show a significant increase in the levels of Microtubule-associated protein 1A/1B-light chain 3 (LC3B) and Sequestosome 1 (p62/SQSTM1), proteins that are normally degraded during autophagy.[1][6]
-
Elevated Cathepsin D Expression: An increase in the lysosomal protease Cathepsin D is also observed.[2][8]
-
Disruption of Autophagic Flux: Bafilomycin A1 clamp experiments have confirmed that this compound potently inhibits the dynamic process of autophagy.[1]
Quantitative Data: In Vitro Efficacy of this compound
This compound has demonstrated superior potency compared to HCQ across a diverse range of human cancer cell lines.[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit a biological process by 50%, have been determined for multiple cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A498 | Renal Cell Carcinoma | 4.9 |
| A549 | Lung Carcinoma | 11 |
| CFPAC-1 | Pancreatic Carcinoma | 4.6 |
| COLO-205 | Colorectal Adenocarcinoma | 5.4 |
| DLD-1 | Colorectal Adenocarcinoma | 7.4 |
| IGROV-1 | Ovarian Carcinoma | 11 |
| MCF-7 | Breast Adenocarcinoma | 8.2 |
| MiaPaCa-2 | Pancreatic Carcinoma | 5.8 |
| NCI-H69 | Small Cell Lung Cancer | 5.0 |
| PC-3 | Prostate Adenocarcinoma | 11 |
| RL | Non-Hodgkin's Lymphoma | 8.4 |
| UACC-62 | Melanoma | 6.0 |
| MV4-11 | Acute Myeloid Leukemia | 0.7 - 2.2 |
| MOLM-13 | Acute Myeloid Leukemia | 0.7 - 2.2 |
| Other AML | Acute Myeloid Leukemia | 0.7 - 2.2 |
Table 1: IC50 values of this compound in various human cancer cell lines.[2][8]
Signaling Pathways Modulated by this compound
Beyond its direct impact on the autophagy machinery, this compound influences other critical signaling pathways.
Downregulation of Hypoxia-Inducible Factors (HIFs)
In the context of pulmonary hypertension, this compound has been shown to reduce the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and HIF-2α proteins that are induced by hypoxic conditions.[4][7] This suggests a role for this compound in modulating cellular responses to low oxygen environments, which are often implicated in cancer progression.
Caption: this compound inhibits the hypoxia-induced stabilization of HIF-1α and HIF-2α.
Activation of eNOS-NO Signaling
This compound treatment leads to the activation of the endothelial Nitric Oxide Synthase (eNOS)-Nitric Oxide (NO) signaling pathway.[4][7] This is achieved through the phosphorylation of eNOS at serine 1177 and dephosphorylation at threonine 495, resulting in increased NO production.[7] This mechanism contributes to its therapeutic effects in pulmonary hypertension by promoting vasodilation.
Caption: this compound activates the eNOS-NO signaling pathway, leading to vasodilation.
Experimental Protocols
Autophagy Inhibition Assessment
Objective: To determine the effect of this compound on autophagic flux.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MV4-11 for AML, 786-O for RCC) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 1 µM, 5 µM) or a vehicle control for specified time points (e.g., 6, 24 hours).
-
Transmission Electron Microscopy (TEM): Cells are fixed, embedded, and sectioned for TEM analysis to visualize the accumulation of autophagosomes.
-
Immunoblotting: Whole-cell lysates are prepared and subjected to SDS-PAGE. Proteins are transferred to a PVDF membrane and probed with primary antibodies against LC3B, p62, and a loading control (e.g., β-actin or GAPDH).
-
Bafilomycin A1 Clamp Assay: Cells are co-treated with this compound and Bafilomycin A1, a known inhibitor of autophagosome-lysosome fusion. The accumulation of LC3B-II is then assessed by immunoblotting to measure autophagic flux.
Caption: Experimental workflow for assessing autophagy inhibition by this compound.
Gene Knockdown Studies
Objective: To determine the dependence of this compound's anticancer effects on autophagy genes.
Methodology:
-
Lentiviral shRNA Production: Lentiviral particles carrying short hairpin RNAs (shRNAs) targeting ATG5, ATG7, or a non-targeting control are produced in HEK293T cells.
-
Transduction: Human cancer cells (e.g., 786-O) are transduced with the lentiviral particles.
-
Selection: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin).
-
Knockdown Verification: The efficiency of gene knockdown is confirmed by immunoblotting for ATG5 and ATG7 proteins.
-
Cell Viability Assay: Control and knockdown cells are treated with this compound for 72 hours. Cell viability is assessed using an MTT or similar assay.
Caption: Workflow for shRNA-mediated knockdown to validate the on-target effect of this compound.
Conclusion
This compound is a potent autophagy inhibitor with a well-defined mechanism of action centered on the disruption of lysosomal function. Its biological effects extend to the modulation of key signaling pathways involved in cellular stress responses and vascular tone. The quantitative data underscores its superior potency compared to first-generation autophagy inhibitors. The detailed experimental protocols provided herein serve as a guide for the continued investigation of this compound and its potential as a therapeutic agent in oncology and other disease areas where autophagy plays a pathogenic role.
References
- 1. Development of this compound: A Novel Small Molecule Inhibitor of Autophagy with Promising Anti-Leukemic Activity | Blood | American Society of Hematology [ashpublications.org]
- 2. selleckchem.com [selleckchem.com]
- 3. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Frontiers | Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. medchemexpress.com [medchemexpress.com]
The Pharmacokinetics and Oral Bioavailability of ROC-325: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
ROC-325 is a novel and potent small molecule inhibitor of lysosomal autophagy, demonstrating significant promise in preclinical models of various cancers, including renal cell carcinoma and acute myeloid leukemia.[1][2] A key attribute of this compound is its oral bioavailability, which allows for convenient administration in therapeutic settings.[3][4] This technical guide provides a comprehensive overview of the currently available information on the pharmacokinetics and oral bioavailability of this compound, including its mechanism of action, findings from in vivo studies, and detailed experimental methodologies. While specific quantitative pharmacokinetic parameters are not yet publicly available, this document consolidates the existing knowledge to support further research and development of this promising therapeutic agent.
Introduction
This compound is a dimeric small molecule, structurally derived from modifications of hydroxychloroquine (HCQ) and the anti-schistosomal drug lucanthone.[4] It has been shown to be approximately 10-fold more potent than HCQ in its anticancer and autophagic inhibition activities.[4] Autophagy is a cellular self-degradation process that is often upregulated in cancer cells to promote survival under stress conditions. By inhibiting this pathway, this compound has been shown to induce apoptosis and antagonize tumor growth.[1] The oral route of administration is a significant advantage for patient compliance and long-term treatment regimens, making the characterization of its oral bioavailability and pharmacokinetics a critical aspect of its preclinical development.
Mechanism of Action
This compound exerts its therapeutic effects primarily through the inhibition of the late stages of autophagy. Its mechanism involves the deacidification of lysosomes, which are crucial for the degradation of cellular waste.[5] This disruption leads to the accumulation of autophagosomes containing undegraded cellular material, thereby inhibiting the autophagic flux that cancer cells rely on for survival.[5]
Beyond its role in autophagy, this compound has been shown to modulate other critical signaling pathways. In the context of pulmonary hypertension, it has been demonstrated to promote the degradation of hypoxia-inducible factors (HIF-1α and HIF-2α) and activate the endothelial nitric oxide synthase (eNOS)-nitric oxide (NO) signaling pathway.
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Signaling pathway of this compound.
Pharmacokinetic Profile
Oral Bioavailability
Multiple preclinical studies have consistently reported that this compound is orally bioavailable and orally active.[3][4][5] This has been demonstrated through the successful oral administration of this compound in various animal models, leading to significant therapeutic effects. However, to date, specific quantitative data on the absolute oral bioavailability of this compound have not been published in the peer-reviewed literature.
Quantitative Data
As of the writing of this guide, detailed quantitative pharmacokinetic parameters for this compound, such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2), are not publicly available. The following table summarizes the qualitative findings from in vivo studies.
| Parameter | Finding | Species | Disease Model | Source(s) |
| Oral Bioavailability | Orally bioavailable and active | Mouse, Rat | Renal Cell Carcinoma, Acute Myeloid Leukemia, Pulmonary Hypertension | [1][3][4] |
| Efficacy | Dose-dependent inhibition of tumor growth | Mouse | Renal Cell Carcinoma | [6] |
| Tolerability | Well-tolerated with no significant toxicities | Mouse, Rat | Renal Cell Carcinoma, Acute Myeloid Leukemia | [4][6] |
Experimental Protocols
While specific pharmacokinetic studies for this compound have not been published, this section outlines a representative experimental protocol for determining the pharmacokinetic profile of a novel small molecule like this compound in a preclinical setting, based on established methodologies.
In Vivo Pharmacokinetic Study Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.
Caption: Workflow for an in vivo pharmacokinetic study.
Animal Models
-
Species: Severe combined immunodeficient (SCID) or nude mice are commonly used for xenograft models in cancer research.[3] For other indications like pulmonary hypertension, Sprague-Dawley rats have been utilized.[1]
-
Acclimation: Animals should be acclimated to the facility for at least one week prior to the study.
-
Housing: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.
Dosing and Administration
-
Formulation: this compound is typically formulated in a suitable vehicle for oral administration.
-
Dose: In preclinical efficacy studies, a dose of 50 mg/kg administered orally once daily (PO QD) has been used.[3] For a pharmacokinetic study, a single dose would be administered.
-
Administration: Oral administration is performed via gavage.
Sample Collection
-
Matrix: Blood is the primary matrix for pharmacokinetic analysis.
-
Collection: Serial blood samples (e.g., 50-100 µL) are collected from each animal at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.
Bioanalytical Method
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.
-
Sample Preparation: this compound would be extracted from the plasma samples using techniques such as protein precipitation or liquid-liquid extraction.
-
Quantification: A calibration curve with known concentrations of this compound would be prepared in the same biological matrix to allow for accurate quantification. An internal standard would be used to correct for variability in extraction and instrument response.
Conclusion
This compound is a promising, orally bioavailable autophagy inhibitor with significant potential for the treatment of various diseases, particularly cancer. While the current body of literature firmly establishes its oral activity and therapeutic efficacy in preclinical models, a detailed quantitative characterization of its pharmacokinetic profile remains to be publicly disclosed. Further studies are warranted to elucidate the Cmax, Tmax, AUC, and elimination half-life of this compound to fully understand its absorption, distribution, metabolism, and excretion properties. Such data will be invaluable for optimizing dosing regimens and translating this novel agent into clinical applications.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Disruption of autophagic degradation with this compound antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Moving beyond hydroxychloroquine: the novel lysosomal autophagy inhibitor this compound shows significant potential in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
In Vivo Efficacy of ROC-325: A Technical Overview
Introduction
ROC-325 is a novel, orally bioavailable small molecule inhibitor of lysosomal autophagy.[1][2] It has demonstrated significant therapeutic potential in preclinical animal models across various disease areas, primarily in oncology and pulmonary hypertension.[3][4] This technical guide provides an in-depth summary of the in vivo efficacy of this compound, detailing experimental protocols, presenting quantitative data from key studies, and illustrating the underlying signaling pathways.
Mechanism of Action
This compound functions as a potent autophagy inhibitor.[2] It disrupts the final stages of the autophagy process by impairing lysosomal function, leading to the accumulation of autophagosomes with undegraded cargo.[4][5] This disruption of autophagic flux is a key component of its anti-cancer mechanism.[5] Treatment with this compound triggers several hallmark features of autophagy inhibition, including the deacidification of lysosomes, an increase in lysosomal membrane permeability, and elevated expression of LC3B and p62.[1][5] In the context of pulmonary hypertension, the therapeutic effects of this compound are associated with autophagy inhibition, activation of the endothelial nitric oxide synthase (eNOS)-nitric oxide (NO) pathway, and degradation of hypoxia-inducible factor (HIF).[3]
Signaling Pathway of this compound in Pulmonary Hypertension
The following diagram illustrates the proposed mechanism of action for this compound in the context of pulmonary hypertension.
References
ROC-325 and Its Impact on Cancer Cell Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
ROC-325 is a novel, potent, and orally bioavailable small molecule inhibitor of autophagy. It demonstrates significant preclinical anticancer activity across a range of cancer cell lines and in vivo models, proving to be more effective than the first-generation autophagy inhibitor hydroxychloroquine (HCQ). The primary mechanism of action of this compound is the disruption of the terminal stages of autophagy, leading to the accumulation of autophagosomes and lysosomal dysfunction. Autophagy is a critical catabolic process that provides cancer cells with a source of recycled metabolic substrates, particularly under conditions of stress. By inhibiting this crucial survival pathway, this compound is poised to significantly impact the metabolic landscape of cancer cells. This technical guide provides an in-depth analysis of the known effects of this compound on cancer cell metabolism, including detailed experimental protocols and visual representations of the key signaling pathways involved. While direct quantitative data on the effects of this compound on specific metabolic pathways such as glycolysis and oxidative phosphorylation are not yet extensively published, this paper will extrapolate the likely metabolic consequences based on its established mechanism of action.
Introduction to this compound: A Potent Autophagy Inhibitor
This compound is a dimeric compound derived from the structural motifs of hydroxychloroquine and lucanthone.[1] It acts as a late-stage autophagy inhibitor by impairing lysosomal function.[1] Specifically, this compound leads to the deacidification of lysosomes, which in turn prevents the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents.[2][3] This disruption of autophagic flux is a key component of its anticancer mechanism.[2] The inhibition of autophagy by this compound has been shown to be dependent on the presence of essential autophagy-related genes, ATG5 and ATG7.[2]
Quantitative Data Summary
While direct studies detailing the metabolic reprogramming induced by this compound are limited, the available data on its cytotoxic and autophagy-inhibiting effects across various cancer cell lines are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A498 | Renal Cell Carcinoma | 4.9 | [3] |
| 786-0 | Renal Cell Carcinoma | 5.0 | [3] |
| A549 | Lung Carcinoma | 11 | [3] |
| CFPAC-1 | Pancreatic Carcinoma | 4.6 | [3] |
| COLO-205 | Colorectal Adenocarcinoma | 5.4 | [3] |
| DLD-1 | Colorectal Adenocarcinoma | 7.4 | [3] |
| IGROV-1 | Ovarian Carcinoma | 11 | [3] |
| MCF-7 | Breast Adenocarcinoma | 8.2 | [3] |
| MiaPaCa-2 | Pancreatic Carcinoma | 5.8 | [3] |
| NCI-H69 | Small Cell Lung Cancer | 11 | [3] |
| PC-3 | Prostate Adenocarcinoma | 8.4 | [3] |
| RL | Non-Hodgkin's Lymphoma | 6.0 | [3] |
| UACC-62 | Melanoma | Not Specified | [3] |
| MV4-11 | Acute Myeloid Leukemia | 0.7-2.2 | [4] |
| MOLM-13 | Acute Myeloid Leukemia | Not Specified | [5] |
| HL-60 | Acute Promyelocytic Leukemia | Not Specified | [5] |
| KG-1 | Acute Myelogenous Leukemia | Not Specified | [5] |
Inferred Effects on Cancer Cell Metabolism
Autophagy is a critical process for recycling intracellular components to provide metabolic substrates for energy production and biosynthesis, especially in nutrient-deprived or rapidly proliferating cancer cells. By inhibiting autophagy, this compound is expected to induce significant metabolic stress.
Glycolysis
Cancer cells often exhibit elevated rates of glycolysis, a phenomenon known as the "Warburg effect." Autophagy can supply substrates to the tricarboxylic acid (TCA) cycle, thus supporting mitochondrial respiration. By inhibiting autophagy, this compound would cut off this supply of recycled metabolites. To compensate for the reduced mitochondrial energy production, cancer cells may upregulate glycolysis to meet their ATP demands. This metabolic switch is a common survival mechanism in response to mitochondrial dysfunction or inhibition. Therefore, it is hypothesized that treatment with this compound may lead to an increase in glucose uptake and lactate production in cancer cells.
Oxidative Phosphorylation (OXPHOS)
The inhibition of autophagy by this compound prevents the degradation of cellular components, including damaged mitochondria (mitophagy). The accumulation of dysfunctional mitochondria can lead to a decrease in overall mitochondrial respiration and ATP production through oxidative phosphorylation. Furthermore, the lack of recycled substrates from autophagy would limit the fuel available for the TCA cycle, further dampening OXPHOS. This reduction in mitochondrial function could sensitize cancer cells to agents that target glycolysis, suggesting a potential combination therapy strategy.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound action on the autophagy pathway.
Inferred Metabolic Consequences of this compound Treatment
Caption: Inferred metabolic shifts in cancer cells upon this compound treatment.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies reported in studies involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.
Immunoblotting for Autophagy Markers
-
Cell Lysis: Plate cells and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3B, p62/SQSTM1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and p62 levels is indicative of autophagy inhibition.
Autophagic Flux Assay (using bafilomycin A1)
-
Cell Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor like bafilomycin A1 (100 nM) for the final 2-4 hours of the this compound treatment period.
-
Immunoblotting: Perform immunoblotting for LC3B as described above.
-
Analysis: Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without bafilomycin A1. A potent autophagy inhibitor like this compound will show a significant accumulation of LC3-II, and the addition of bafilomycin A1 will not lead to a further substantial increase in LC3-II levels, indicating a blockage of flux.
Conclusion and Future Directions
This compound is a promising anticancer agent that targets a key survival mechanism in cancer cells. Its ability to potently inhibit autophagy suggests a profound impact on cancer cell metabolism. While the direct effects on glycolysis and oxidative phosphorylation are yet to be fully elucidated with quantitative data, the established role of autophagy in cellular metabolism allows for informed hypotheses. Future research should focus on detailed metabolic profiling of this compound-treated cancer cells using techniques such as Seahorse XF analysis to measure real-time changes in oxygen consumption and extracellular acidification rates, and metabolomics to identify specific alterations in metabolic pathways. Such studies will not only deepen our understanding of this compound's mechanism of action but also pave the way for the rational design of combination therapies that exploit the metabolic vulnerabilities induced by this novel autophagy inhibitor.
References
- 1. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drain the lysosome: Development of the novel orally available autophagy inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Mitochondrial respiration defects in cancer cells cause activation of Akt survival pathway through a redox-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel autophagy inhibitor this compound augments the antileukemic activity of azacitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
ROC-325: A Multifaceted Lysosomal Autophagy Inhibitor for Therapeutic Intervention
An In-depth Technical Guide on its Core Therapeutic Mechanisms
Introduction
ROC-325 is a novel, orally bioavailable small molecule that functions as a potent inhibitor of lysosomal autophagy.[1] Developed through medicinal chemistry strategies, it is a dimeric compound incorporating modified structural elements of hydroxychloroquine (HCQ) and the anti-schistosomal agent lucanthone.[1][2] Preclinical investigations have consistently demonstrated that this compound possesses significantly greater potency in both autophagy inhibition and anticancer activity, estimated to be around 10 times more effective than hydroxychloroquine (HCQ).[2][3] Its therapeutic mechanism is multifaceted, impacting cellular processes ranging from fundamental autophagy to specific signaling pathways implicated in cancer and pulmonary hypertension. This document provides a comprehensive overview of the core therapeutic mechanisms of this compound, detailing its molecular interactions, experimental validation, and potential for clinical application.
Core Therapeutic Mechanism 1: Potent Inhibition of Lysosomal Autophagy
The primary and most well-characterized mechanism of this compound is the disruption of the autophagy-lysosomal pathway. Autophagy is a catabolic process essential for cellular homeostasis, involving the degradation of cellular components via lysosomes. In many pathological conditions, such as cancer, aberrant autophagy can promote cell survival and therapeutic resistance.[1]
This compound exerts its inhibitory effect at the late stage of autophagy by impairing lysosomal function.[4] This leads to several hallmark cellular changes:
-
Lysosomal Deacidification: The acidic environment of lysosomes is crucial for the activity of degradative enzymes. This compound treatment leads to an increase in lysosomal pH, thereby inactivating these enzymes.[3][5]
-
Accumulation of Autophagosomes: With the final degradation step blocked, autophagosomes containing undegraded cellular cargo accumulate within the cell. This has been visualized through transmission electron microscopy.[1][3]
-
Stabilization of Autophagy Substrates: Proteins that are normally degraded by autophagy, such as p62 (sequestosome-1), accumulate in the presence of this compound.[3]
-
Disruption of Autophagic Flux: The overall process of autophagic degradation, from initiation to lysosomal fusion and breakdown, is impeded. This has been confirmed in bafilomycin A1 clamp experiments.[3]
Genetic studies have further solidified that the anticancer effects of this compound are critically dependent on its ability to inhibit autophagy. The genetic impairment of essential autophagy genes, ATG5 and ATG7, significantly diminishes the cytotoxic effects of this compound.[3][6]
Cell Culture and Treatment: Human cancer cell lines (e.g., MV4-11 AML cells, A498 RCC cells) are cultured in appropriate media.[2][3] Cells are treated with varying concentrations of this compound (e.g., 1 µM to 5 µM) for specified durations (e.g., 6, 24, or 72 hours).[1]
Transmission Electron Microscopy (TEM): To visualize the accumulation of autophagosomes, cells treated with this compound are fixed, embedded, and sectioned for TEM analysis.[1] Untreated cells serve as a control.
Immunoblotting for Autophagy Markers: Cell lysates from treated and untreated cells are subjected to SDS-PAGE and western blotting to detect levels of key autophagy proteins like LC3B and p62. An increase in the lipidated form of LC3 (LC3B-II) and p62 indicates autophagy inhibition.[1]
Autophagic Flux Assay (Bafilomycin A1 Clamp): Cells are co-treated with this compound and Bafilomycin A1, a known inhibitor of the vacuolar H+-ATPase that blocks lysosomal acidification. A comparison of LC3B-II levels in cells treated with this compound alone versus those co-treated with Bafilomycin A1 allows for the quantification of autophagic flux.[3]
Core Therapeutic Mechanism 2: Anticancer Activity
This compound has demonstrated significant single-agent anticancer activity across a diverse range of human cancer cell lines, including those from acute myeloid leukemia (AML) and renal cell carcinoma (RCC).[3][5] This efficacy is attributed to its ability to induce apoptosis in cancer cells that are dependent on autophagy for survival and to overcome therapeutic resistance.[1][4]
Quantitative Data on Anticancer Potency
| Cell Line Type | Metric | This compound | Hydroxychloroquine (HCQ) | Reference |
| 13 Diverse Human Cancer Cell Lines | Relative Potency (IC50) | ~10-fold more potent | - | [3] |
| Human AML Cell Lines | IC50 Range | 0.7 - 2.2 µM | - | [3] |
In preclinical in vivo models, oral administration of this compound was well-tolerated and resulted in a dose-dependent inhibition of tumor growth that was significantly superior to that of HCQ.[5] Furthermore, this compound has been shown to enhance the efficacy of other anticancer agents, such as the hypomethylating agent azacitidine in AML models.[1]
Cell Viability Assays (MTT): A panel of cancer cell lines and normal human bone marrow progenitors are treated with this compound for 72 hours. Cell viability is quantified using an MTT assay to determine the IC50 values and assess therapeutic selectivity.[1]
Apoptosis Assays: Apoptosis induction is measured using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.
In Vivo Xenograft Models: Human cancer cells (e.g., 786-0 RCC or MV4-11 AML) are implanted into immunodeficient mice.[3][5] Once tumors are established, mice are treated with oral this compound, HCQ, or a vehicle control. Tumor growth is monitored over time, and upon study completion, tumors are harvested for immunohistochemical analysis of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) markers.[2][5]
Core Therapeutic Mechanism 3: Amelioration of Pulmonary Hypertension
In addition to its anticancer properties, this compound has shown therapeutic potential in experimental models of pulmonary hypertension (PH).[7] Its mechanism in this context is multifaceted, extending beyond autophagy inhibition to include effects on hypoxia-inducible factors (HIFs) and endothelial nitric oxide synthase (eNOS) signaling.[7][8]
The key mechanisms in PH models include:
-
Inhibition of Autophagy: As in cancer cells, this compound inhibits autophagy in pulmonary vascular cells.[7]
-
Downregulation of HIFs: this compound reduces the hypoxia-mediated stabilization of HIF-1α and HIF-2α proteins. These transcription factors are key drivers of the pathological remodeling seen in PH.[7]
-
Activation of eNOS-NO Signaling: The compound enhances the activity of endothelial nitric oxide synthase (eNOS), a critical enzyme for producing the vasodilator nitric oxide (NO). This is achieved through the phosphorylation of eNOS at Ser1177 and dephosphorylation at the inhibitory site Thr495.[7][8]
These combined actions lead to a reduction in pulmonary vasoconstriction, antagonism of vascular remodeling, and prevention of right ventricular hypertrophy and dysfunction in preclinical PH models.[7]
In Vivo PH Models: PH is induced in rats using methods such as monocrotaline injection or a combination of Sugen5416 and hypoxia (SuHx).[7] Animals are then treated with this compound. Therapeutic effects are assessed through hemodynamic measurements (e.g., right ventricular systolic pressure), echocardiography, and histological analysis of vascular remodeling and right ventricular hypertrophy.[7][8]
Ex Vivo Pulmonary Artery Ring Studies: Isolated pulmonary artery rings are used to assess the direct effects of this compound on vasoconstriction and endothelial-dependent relaxation.[7]
Cell Culture under Hypoxia: Human or rat pulmonary arterial smooth muscle cells (PASMCs) and pulmonary arterial endothelial cells (PAECs) are cultured under hypoxic conditions to mimic PH. The effects of this compound on autophagy markers (LC3B, p62), HIF-1α/2α levels, and eNOS phosphorylation are determined by immunoblotting.[7]
References
- 1. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Frontiers | Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Disruption of Autophagic Degradation with this compound Antagonizes Renal Cell Carcinoma Pathogenesis. | Cancer Center [cancercenter.arizona.edu]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
Methodological & Application
ROC-325: In Vitro Application Notes and Protocols for Cancer Cell Lines
Introduction
ROC-325 is a potent and orally active novel autophagy inhibitor with significant anticancer activity.[1][2] It functions by disrupting the final stage of autophagy, leading to the accumulation of autophagosomes and lysosomal deacidification.[1][2][3] This mechanism ultimately induces apoptosis in various cancer cell lines, making this compound a promising candidate for cancer therapy.[1][2][4] In preclinical studies, this compound has demonstrated superior anticancer effects compared to the existing autophagy inhibitor hydroxychloroquine (HCQ).[2] This document provides detailed protocols for the in vitro evaluation of this compound in cancer cell lines.
Mechanism of Action
This compound inhibits the process of autophagic flux.[1][2] Autophagy is a cellular recycling process that degrades and removes damaged organelles and proteins. In many cancers, this process is hijacked to support tumor growth and survival.[4] this compound disrupts this by deacidifying lysosomes, which are essential for the breakdown of autophagic cargo.[1][3] This leads to the accumulation of autophagosomes and a buildup of cellular waste, ultimately triggering apoptosis.[1][2] Key molecular events following this compound treatment include the accumulation of microtubule-associated protein 1A/1B-light chain 3 (LC3B) and the stabilization of p62 (sequestosome 1), both hallmark features of autophagy inhibition.[2][5][6]
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. These values were determined after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A498 | Renal Cell Carcinoma | 4.9 | [1] |
| A549 | Lung Carcinoma | 11 | [1] |
| CFPAC-1 | Pancreatic Carcinoma | 4.6 | [1] |
| COLO-205 | Colorectal Adenocarcinoma | 5.4 | [1] |
| DLD-1 | Colorectal Adenocarcinoma | 7.4 | [1] |
| IGROV-1 | Ovarian Carcinoma | 11 | [1] |
| MCF-7 | Breast Adenocarcinoma | 8.2 | [1] |
| MiaPaCa-2 | Pancreatic Carcinoma | 5.8 | [1] |
| NCI-H69 | Small Cell Lung Cancer | 5.0 | [1] |
| PC-3 | Prostate Adenocarcinoma | 11 | [1] |
| RL | Non-Hodgkin's Lymphoma | 8.4 | [1] |
| UACC-62 | Melanoma | 6.0 | [1] |
| AML Cell Lines | Acute Myeloid Leukemia | 0.7 - 2.2 | [3] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete growth medium (specific to cell line)
-
This compound
-
96-well microculture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 10,000 cells per well and allow them to attach for 24 hours.[1][7]
-
Prepare serial dilutions of this compound in complete growth medium.
-
Treat the cells with varying concentrations of this compound for 72 hours.[1][7] Include a vehicle control (e.g., DMSO) group.
-
After the incubation period, add MTT solution to each well and incubate for a period that allows for formazan crystal formation.
-
Solubilize the formazan crystals with DMSO.
-
Quantify the absorbance using a microplate reader at the appropriate wavelength.[1][7]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.[1][7]
Western Blotting for Autophagy Markers
This protocol is used to detect changes in the expression of key autophagy-related proteins.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Lysis buffer
-
Protein quantification assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-LC3B, anti-p62, anti-Cathepsin D)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Incubate renal cancer cells with this compound for 24 hours.[1]
-
Harvest and lyse the cells.[1]
-
Determine the protein concentration of each sample.
-
Load approximately 50 µg of total cellular protein per lane on an SDS-PAGE gel.[1]
-
Transfer the separated proteins to a membrane.[1]
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.[1]
-
Incubate the membrane with primary antibodies overnight at 4°C.[1]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.[1]
-
Detect the immunoreactive bands using an ECL substrate.[1]
Apoptosis Assay
This protocol is used to quantify the induction of apoptosis following this compound treatment.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
Procedure:
-
Treat renal cell carcinoma cell lines with the indicated concentrations of this compound for 48 hours.[7]
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Analyze the stained cells using a flow cytometer.
Experimental Workflow Visualization
Caption: A typical workflow for in vitro studies of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds [frontiersin.org]
- 5. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Disruption of autophagic degradation with this compound antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Effective Concentration and Use of ROC-325 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing ROC-325, a potent and orally active autophagy inhibitor, in cell culture experiments. This compound has demonstrated significant anti-cancer activity across a variety of cell lines by disrupting lysosomal function and inducing apoptosis.
Mechanism of Action
This compound functions as a lysosomal autophagy inhibitor.[1] Its primary mechanism involves the deacidification of lysosomes, which disrupts the autophagic flux.[2] This leads to the accumulation of autophagosomes with undegraded cellular cargo.[3][4][5] Key molecular consequences of this compound treatment include increased expression of LC3B, accumulation of p62 (a protein turned over by autophagy), and elevated levels of the lysosomal protease Cathepsin D.[2][3][5] The disruption of autophagy ultimately induces apoptosis in cancer cells.[2] In specific contexts, such as pulmonary hypertension models, this compound has also been shown to downregulate Hypoxia-Inducible Factor (HIF) levels and increase nitric oxide production.[1][6]
Effective Concentrations and IC50 Values
The effective concentration of this compound varies among different cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the appropriate dosage for in vitro studies. Below is a summary of reported IC50 values for this compound across various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A498 | Renal Cell Carcinoma | 4.9 | [2] |
| A549 | Lung Carcinoma | 11 | [2] |
| CFPAC-1 | Pancreatic Carcinoma | 4.6 | [2] |
| COLO-205 | Colorectal Adenocarcinoma | 5.4 | [2] |
| DLD-1 | Colorectal Adenocarcinoma | 7.4 | [2] |
| IGROV-1 | Ovarian Adenocarcinoma | 11 | [2] |
| MCF-7 | Breast Adenocarcinoma | 8.2 | [2] |
| MiaPaCa-2 | Pancreatic Carcinoma | 5.8 | [2] |
| NCI-H69 | Small Cell Lung Cancer | 5.0 | [2] |
| PC-3 | Prostate Adenocarcinoma | 11 | [2] |
| RL | Non-Hodgkin's B-cell Lymphoma | 8.4 | [2] |
| UACC-62 | Melanoma | 6.0 | [2] |
| AML Cell Lines | Acute Myeloid Leukemia | 0.7 - 2.2 | [3] |
Note: IC50 values can vary based on experimental conditions such as cell density, passage number, and assay duration.[7][8] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Experimental Protocols
The following are detailed protocols for common assays used to evaluate the efficacy and mechanism of this compound in cell culture.
References
- 1. ahajournals.org [ahajournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disruption of autophagic degradation with this compound antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Measuring Autophagy Inhibition by ROC-325
Introduction
Autophagy is a fundamental cellular process responsible for the degradation of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis.[1] Dysregulation of autophagy is implicated in various diseases, including cancer and neurodegenerative disorders.[1] ROC-325 is a novel, potent, and orally available small molecule inhibitor of autophagy.[2][3] It functions as a lysosomal autophagy inhibitor, demonstrating significantly greater potency and anticancer activity than the commonly used autophagy inhibitor, hydroxychloroquine (HCQ).[3][4][5] These application notes provide detailed protocols for researchers to accurately measure and quantify the inhibitory effects of this compound on the autophagy pathway.
Mechanism of Action of this compound
This compound inhibits the final stage of the autophagic process. Its primary mechanism involves the disruption of lysosomal function.[1][6] Treatment with this compound leads to lysosomal deacidification, which impairs the activity of pH-dependent lysosomal proteases essential for degrading autophagic cargo.[1][2][4] This blockade prevents the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents.[7] Consequently, cells treated with this compound exhibit hallmark features of autophagy inhibition, including the accumulation of autophagosomes, stabilization of the autophagy substrate p62 (also known as SQSTM1), and an increase in microtubule-associated protein 1A/1B-light chain 3-II (LC3-II).[1][3][4]
Caption: Mechanism of this compound-mediated autophagy inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity of this compound.
Table 1: In Vitro IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
|---|---|---|---|
| Panel of 12 Lines | Various | More potent than HCQ | [4] |
| AML Cell Lines | Acute Myeloid Leukemia | 0.7 - 2.2 µM | [6] |
| 786-0 | Renal Cell Carcinoma | ~ 2.5 µM | [4] |
| A498 | Renal Cell Carcinoma | ~ 5 µM | [4] |
| MV4-11 | Acute Myeloid Leukemia | ~ 1 µM | [1] |
| MOLM-13 | Acute Myeloid Leukemia | ~ 1 µM |[1] |
Table 2: Key Biomarker Changes Indicating Autophagy Inhibition by this compound
| Biomarker | Expected Change | Rationale | Detection Methods | Reference |
|---|---|---|---|---|
| LC3-II | Increase | Accumulation of undegraded autophagosomes. | Western Blot, Fluorescence Microscopy | [1][3][4] |
| p62/SQSTM1 | Increase | Blockade of autophagic degradation of this substrate. | Western Blot, Immunohistochemistry | [1][3][4] |
| Lysosomal pH | Increase | Deacidification of the lysosome. | Fluorescent Probes (e.g., LysoSensor) | [1] |
| Autophagosomes | Increase | Accumulation due to blocked degradation. | Electron Microscopy, LC3 Puncta Imaging | [1][4] |
| Cathepsin D | Increase | Correlates with lysosomal stress/dysfunction. | Western Blot |[2][6] |
Experimental Protocols
Here we provide detailed protocols for the primary assays used to measure autophagy inhibition by this compound.
Caption: Experimental workflow for Western blot analysis.
Protocol 1: Western Blot Analysis of LC3-II and p62 Accumulation
Principle: This is the most common method to assess autophagy. This compound blocks lysosomal degradation, leading to the accumulation of lipidated LC3 (LC3-II) and the autophagy receptor p62.[1] Western blotting quantifies the levels of these proteins relative to a loading control.
Materials:
-
Cell culture reagents and plates
-
This compound (and vehicle control, e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels (12-15% for good LC3-I/II separation), buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit or Mouse anti-p62/SQSTM1, anti-Actin or anti-Tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency. Treat cells with desired concentrations of this compound (e.g., 0.5, 1, 5 µM) or vehicle control for a specified time (e.g., 24 hours).[1][4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well. Scrape cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load samples onto a high-percentage polyacrylamide gel to separate LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa).
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection and Analysis: Apply ECL substrate and capture the signal using an imaging system. Quantify band intensities using software like ImageJ. Normalize LC3-II and p62 band intensities to the loading control.
Expected Results: A dose-dependent increase in the levels of both LC3-II and p62 protein is expected in this compound-treated cells compared to vehicle-treated controls, confirming a block in autophagic degradation.[1][4]
Protocol 2: Autophagic Flux Measurement with mCherry-EGFP-LC3 Reporter
Principle: This powerful assay visualizes and quantifies autophagic flux.[8][9] The tandem fluorescent protein mCherry-EGFP is fused to LC3. In non-acidic autophagosomes, both fluorophores are active, appearing yellow (red + green). Upon fusion with the acidic lysosome, the EGFP signal is quenched, while the acid-stable mCherry remains, appearing red.[10] Because this compound deacidifies lysosomes, it prevents EGFP quenching, leading to the accumulation of yellow puncta.[1]
Caption: Logic and workflow of the mCherry-EGFP-LC3 assay.
Materials:
-
Cells stably or transiently expressing mCherry-EGFP-LC3 (e.g., via viral transduction)[11]
-
Glass-bottom dishes or plates for microscopy
-
This compound
-
Positive control for autophagy induction (e.g., starvation medium like EBSS)
-
Positive control for flux block (e.g., Bafilomycin A1)
-
Confocal microscope or a flow cytometer equipped with appropriate lasers and filters
Procedure (for Confocal Microscopy):
-
Cell Seeding and Transduction: Seed cells on glass-bottom dishes. If not using a stable cell line, transduce with mCherry-EGFP-LC3 adenovirus.[11]
-
Treatment: Treat cells with this compound (e.g., 5 µM for 24 hours), starvation media (for 2-4 hours), Bafilomycin A1, or vehicle control.[2]
-
Imaging: Wash cells with PBS. Add fresh media or mounting medium. Acquire images using a confocal microscope, capturing both green (EGFP) and red (mCherry) channels.
-
Image Analysis: For each condition, quantify the number of yellow (mCherry+EGFP+) and red (mCherry+EGFP-) puncta per cell.
Procedure (for Flow Cytometry):
-
Cell Seeding and Treatment: Grow and treat cells in multi-well plates as described above.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in FACS buffer.
-
Data Acquisition: Analyze cells on a flow cytometer, measuring both mCherry and EGFP fluorescence for at least 10,000 events per sample.[12]
-
Data Analysis: Gate on the live, single-cell population. Analyze the ratio of mCherry to EGFP fluorescence. An increase in autophagic flux results in a higher mCherry:EGFP ratio (more red cells).[8]
Expected Results:
-
Microscopy: Compared to controls, this compound treatment will cause a significant accumulation of yellow (mCherry+EGFP+) puncta, indicating a failure to quench the EGFP signal due to lysosomal deacidification. This contrasts with autophagy induction (e.g., starvation), which increases both yellow and red puncta.
-
Flow Cytometry: this compound will prevent the shift towards a high mCherry:EGFP ratio that is seen with autophagy inducers, keeping the cell population in a state of high EGFP and mCherry fluorescence, similar to treatment with Bafilomycin A1.
Protocol 3: Lysosomal pH Measurement
Principle: To directly confirm this compound's mechanism of action, lysosomal acidity can be measured using pH-sensitive fluorescent dyes like LysoSensor Green DND-189.[1] This probe accumulates in acidic organelles and exhibits a pH-dependent increase in fluorescence intensity. A decrease in fluorescence indicates lysosomal deacidification.
Materials:
-
Cell culture reagents and plates (black, clear-bottom for fluorescence reading)
-
This compound
-
LysoSensor Green DND-189 probe
-
Live-cell imaging microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound or vehicle control as described previously.[1]
-
Dye Loading: In the final 30-60 minutes of treatment, add LysoSensor Green to the culture medium at a final concentration of ~1 µM.
-
Quantification:
-
Plate Reader: Wash cells once with PBS and measure the fluorescence intensity (e.g., Ex/Em ~443/505 nm).
-
Microscopy/FACS: Wash cells, add fresh medium, and immediately image or analyze by flow cytometry to quantify the fluorescence on a per-cell basis.[1]
-
Expected Results: Treatment with this compound will lead to a significant, dose-dependent decrease in LysoSensor Green fluorescence, confirming that the compound deacidifies lysosomes.[1]
References
- 1. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Disruption of autophagic degradation with this compound antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 9. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.5. mCherry-GFP-LC3 Adenovirus Transfection and Autophagy Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Pulmonary Hypertension with ROC-325
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing ROC-325, a novel lysosomal autophagy inhibitor, for the investigation of pulmonary hypertension (PH). The following sections detail the mechanism of action of this compound, its effects in preclinical models of PH, and detailed protocols for in vivo and in vitro experimentation.
Introduction to this compound
This compound is a potent small molecule inhibitor of lysosomal autophagy that has demonstrated significant therapeutic potential in experimental models of pulmonary hypertension.[1][2][3][4] Unlike other autophagy inhibitors such as hydroxychloroquine, this compound exhibits greater potency.[1][2][3] Its mechanism of action in the context of PH is multifaceted, primarily involving the inhibition of autophagy, downregulation of hypoxia-inducible factors (HIFs), and the activation of endothelial nitric oxide synthase (eNOS) signaling, leading to vasodilation and attenuation of vascular remodeling.[1][2][3][4]
Mechanism of Action
This compound's therapeutic effects in pulmonary hypertension stem from three primary interconnected actions:
-
Inhibition of Autophagy: this compound disrupts the final stage of autophagy by inhibiting the fusion of autophagosomes with lysosomes and increasing lysosomal pH. This leads to the accumulation of autophagic vesicles and cargo, including the protein p62, and an increase in the lipidated form of microtubule-associated protein 1A/1B-light chain 3 (LC3B-II).[1][4]
-
Downregulation of Hypoxia-Inducible Factors (HIFs): The compound effectively reduces the stabilization of both HIF-1α and HIF-2α, key transcription factors that are upregulated under hypoxic conditions and contribute to the pathogenesis of PH.[1][2][3][4]
-
Activation of eNOS-NO Signaling: this compound promotes the production of nitric oxide (NO), a potent vasodilator, by activating endothelial nitric oxide synthase (eNOS). This is achieved through the phosphorylation of eNOS at serine 1177 and dephosphorylation at threonine 495.[1][2][3][4]
Data Presentation
The following tables summarize the key quantitative data from preclinical studies of this compound in rat models of pulmonary hypertension.
Table 1: Hemodynamic and Right Ventricular Hypertrophy Parameters in Monocrotaline (MCT)-Induced PH Rats Treated with this compound
| Parameter | Control | MCT + Vehicle | MCT + this compound (5 mg/kg/day) | MCT + this compound (25 mg/kg/day) |
| Right Ventricular Systolic Pressure (RVSP, mm Hg) | 24.5 ± 1.8 | 55.2 ± 3.1 | 40.1 ± 2.5 | 32.8 ± 2.1 |
| Mean Pulmonary Arterial Pressure (mPAP, mm Hg) | 16.8 ± 1.2 | 38.6 ± 2.4 | 28.9 ± 1.9 | 23.5 ± 1.7 |
| Right Ventricle/(Left Ventricle + Septum) (RV/LV+S) | 0.28 ± 0.02 | 0.59 ± 0.04 | 0.45 ± 0.03 | 0.36 ± 0.03 |
* p < 0.05 vs. MCT + Vehicle. Data are presented as mean ± SEM.
Table 2: Effects of this compound on Pulmonary Artery Vascular Remodeling in MCT-Induced PH Rats
| Parameter | Control | MCT + Vehicle | MCT + this compound (25 mg/kg/day) |
| Medial Wall Thickness (%) | 12.1 ± 1.1 | 28.4 ± 1.9 | 18.2 ± 1.5 |
| Muscularized Arteries (%) | 15.3 ± 1.4 | 68.7 ± 4.2 | 35.1 ± 3.1 |
* p < 0.05 vs. MCT + Vehicle. Data are presented as mean ± SEM.
Table 3: In Vitro Effects of this compound on Human Pulmonary Artery Smooth Muscle Cells (hPASMCs) under Hypoxia (24h)
| Parameter | Normoxia | Hypoxia + Vehicle | Hypoxia + this compound (5 µM) |
| p62 Protein Level (relative to control) | 1.0 | 0.4 ± 0.05 | 1.2 ± 0.1 |
| LC3B-II/LC3B-I Ratio | 1.0 | 3.2 ± 0.3 | 5.8 ± 0.5 |
| HIF-1α Protein Level (relative to control) | 1.0 | 4.5 ± 0.4 | 1.8 ± 0.2 |
| Cell Proliferation (% of control) | 100 | 185 ± 12 | 115 ± 9 |
* p < 0.05 vs. Hypoxia + Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
In Vivo Studies: Monocrotaline (MCT)-Induced Pulmonary Hypertension Rat Model
This protocol describes the induction of PH in rats using a single injection of monocrotaline and subsequent treatment with this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Monocrotaline (MCT)
-
This compound
-
Sterile saline
-
Intraperitoneal (IP) injection supplies
Procedure:
-
Induction of PH: Acclimatize rats for at least one week. Induce pulmonary hypertension with a single intraperitoneal injection of MCT (60 mg/kg).
-
This compound Administration (Preventative Strategy):
-
On the same day as MCT administration, begin daily intraperitoneal injections of this compound.
-
Prepare two dose groups: 5 mg/kg and 25 mg/kg of this compound dissolved in sterile saline.
-
A control group receives MCT and daily injections of the vehicle (saline).
-
Continue daily injections for 4 weeks.
-
-
This compound Administration (Therapeutic Strategy):
-
Two weeks after the MCT injection, confirm the establishment of PH (e.g., via echocardiography).
-
Begin daily intraperitoneal injections of this compound (5 mg/kg or 25 mg/kg).
-
Continue daily injections for 14 days.
-
-
Endpoint Analysis: At the end of the treatment period, perform hemodynamic measurements (e.g., RVSP, mPAP), echocardiography, and collect heart and lung tissues for histological analysis (e.g., RV hypertrophy, vascular remodeling).
In Vitro Studies: Autophagy and Proliferation in Human Pulmonary Artery Smooth Muscle Cells (hPASMCs)
This protocol details the investigation of this compound's effects on autophagy and proliferation in cultured hPASMCs under hypoxic conditions.
Materials:
-
Human Pulmonary Artery Smooth Muscle Cells (hPASMCs)
-
Cell culture medium (e.g., SmGM-2)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Hypoxia chamber (1% O₂)
-
Reagents for Western blotting (antibodies for LC3B, p62, HIF-1α, β-actin)
-
Reagents for immunofluorescence (antibodies for LC3B, p62)
-
Reagents for cell proliferation assay (e.g., BrdU or MTT assay)
Procedure:
-
Cell Culture: Culture hPASMCs in SmGM-2 medium supplemented with 5% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Experimental Setup:
-
Seed hPASMCs in appropriate culture plates (e.g., 6-well plates for Western blotting, chamber slides for immunofluorescence, 96-well plates for proliferation assays).
-
Allow cells to adhere and reach approximately 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours before treatment.
-
-
Treatment:
-
Treat the cells with this compound (e.g., 5 µM) or vehicle (DMSO) for a specified pre-treatment time (e.g., 1 hour).
-
Transfer the plates to a hypoxia chamber (1% O₂) for 24 hours. A normoxia control group should be maintained in the standard incubator.
-
-
Analysis:
-
Western Blotting: Lyse the cells and perform Western blot analysis to determine the protein levels of LC3B-II/I, p62, and HIF-1α.
-
Immunofluorescence: Fix the cells and perform immunofluorescence staining for LC3B and p62 to visualize autophagosome formation and p62 accumulation.
-
Cell Proliferation Assay: Perform a BrdU or MTT assay to quantify cell proliferation.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols: Monitoring Autophagy Inhibition with ROC-325 via Western Blot Analysis of LC3B and p62
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins. This process plays a critical role in cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. Two key proteins, Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1), are widely used as markers to monitor autophagic activity. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosome membranes. The p62 protein acts as a receptor for cargo destined for autophagic degradation and is itself degraded in the process. Therefore, an accumulation of LC3-II and p62 can indicate the inhibition of autophagic flux.
ROC-325 is a potent and orally active autophagy inhibitor.[1] It functions by inducing the deacidification of lysosomes, which leads to the accumulation of autophagosomes and a disruption of the autophagic flux.[1][2] This inhibitory action results in the accumulation of both LC3-II and p62, making Western blotting for these two proteins a reliable method to assess the cellular response to this compound treatment.[3] This document provides a detailed protocol for the treatment of cells with this compound and the subsequent analysis of LC3B and p62 levels by Western blot.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for this protocol.
Caption: Autophagy signaling pathway and the inhibitory action of this compound.
Caption: Step-by-step experimental workflow for Western blot analysis.
Experimental Protocols
This section provides a detailed methodology for the treatment of cells with this compound and subsequent Western blot analysis of LC3B and p62.
A. Cell Culture and this compound Treatment
-
Cell Seeding: Seed the desired cell line (e.g., A498, 786-0 renal cancer cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[1]
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in fresh culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from 1 µM to 10 µM.[1] A common treatment concentration is 5 µM for 24 hours.[1][4] Include a vehicle-only control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate the cells for the desired time period (e.g., 24 hours).
B. Protein Extraction
-
Cell Lysis: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer Addition: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well.
-
Cell Scraping and Collection: Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new, pre-chilled microcentrifuge tube.
C. Protein Quantification
-
BCA Assay: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration (e.g., 1-2 µg/µL) using lysis buffer.
D. Western Blotting
-
Sample Preparation: To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a 15% SDS-polyacrylamide gel for LC3B separation or a 10% gel for p62.[5] It is important to use a higher percentage gel for LC3B to effectively separate the LC3-I and LC3-II bands.[6] Also, load a pre-stained protein ladder to monitor the separation. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[5] PVDF membranes are recommended for LC3 detection due to stronger binding.[7]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (typically 1:1000 dilution) and p62 (typically 1:1000 dilution) in the blocking buffer overnight at 4°C with gentle agitation.[5]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:2000 dilution) in the blocking buffer for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol. Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as GAPDH or β-actin. However, it is important to note that some housekeeping proteins can be affected by autophagy, so careful selection is necessary.[7]
Data Presentation
The following tables summarize hypothetical quantitative data from a Western blot experiment investigating the effect of this compound on LC3B and p62 levels. Densitometry analysis was performed on the Western blot bands, and the values were normalized to the loading control (GAPDH).
Table 1: Effect of this compound on LC3-II/LC3-I Ratio
| Treatment Group | Concentration (µM) | Normalized LC3-II/LC3-I Ratio (Fold Change vs. Vehicle) |
| Vehicle Control | 0 | 1.00 |
| This compound | 1 | 2.50 |
| This compound | 5 | 5.80 |
| This compound | 10 | 8.20 |
Table 2: Effect of this compound on p62 Protein Levels
| Treatment Group | Concentration (µM) | Normalized p62 Levels (Fold Change vs. Vehicle) |
| Vehicle Control | 0 | 1.00 |
| This compound | 1 | 1.75 |
| This compound | 5 | 3.20 |
| This compound | 10 | 4.50 |
Interpretation of Results
An increase in the ratio of LC3-II to LC3-I is indicative of an accumulation of autophagosomes.[8] Similarly, an increase in the levels of p62 suggests an inhibition of autophagic degradation, as p62 is normally cleared by a functional autophagy pathway.[9][10] The expected outcome of this compound treatment is a dose-dependent increase in both the LC3-II/LC3-I ratio and p62 protein levels, confirming its role as an autophagy inhibitor.[1][4] It is important to analyze both markers concurrently to gain a comprehensive understanding of the impact on autophagic flux.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [bio-protocol.org]
- 6. blog.abclonal.com [blog.abclonal.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 9. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Autophagic Flux: Is p62 a Good Indicator of Autophagy Degradation? | Bio-Techne [bio-techne.com]
Application Notes and Protocols: ROC-325 Solubility and Use in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROC-325 is a novel and potent orally bioavailable inhibitor of lysosomal-mediated autophagy.[1][2] It has demonstrated significant anti-cancer activity in preclinical models, including acute myeloid leukemia (AML) and renal cell carcinoma (RCC), by disrupting the autophagic process essential for cancer cell survival and proliferation.[1][3] These application notes provide detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) for the preparation of stock solutions and comprehensive protocols for its application in common in vitro assays.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound solubility and its effective concentrations in various in vitro cancer cell line models.
Table 1: Solubility of this compound in DMSO
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 3 | 5.96 | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| DMSO | 4 | 7.95 | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
Table 2: Effective Concentrations of this compound in In Vitro Studies
| Cell Line Type | Assay | IC₅₀/Effective Concentration | Reference |
| Acute Myeloid Leukemia (AML) | Cell Viability | 0.7 - 2.2 µM | [1] |
| Renal Cell Carcinoma (A498, 786-0) | Autophagy Inhibition (LC3B punctae formation) | 5 µM | [3][4] |
| Various Cancer Cell Lines (A549, COLO-205, MCF-7, etc.) | Cell Growth Inhibition | 4.6 - 11 µM | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted to working concentrations for various in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Preparation: In a sterile environment (e.g., a biological safety cabinet), bring the this compound powder and anhydrous DMSO to room temperature.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 5 mM or 10 mM). It is recommended to prepare a high-concentration stock solution to minimize the final concentration of DMSO in the cell culture medium.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C for 10-15 minutes) can be used to aid dissolution if necessary.
-
Sterilization (Optional): If required, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]
Note: The final concentration of DMSO in cell culture media should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (media with the same final concentration of DMSO) should always be included in experiments.
Figure 1: Workflow for this compound Solution Preparation.
Cell Viability Assay (MTT Assay)
This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The following day, remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[4]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC₅₀ value.
Immunoblotting for Autophagy Markers (LC3B and p62)
This protocol is for detecting changes in the levels of autophagy-related proteins LC3B and p62 following this compound treatment.
Materials:
-
Cells and culture reagents
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3B, anti-p62, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with desired concentrations of this compound for a specified time (e.g., 24 hours).[5]
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. An increase in the lipidated form of LC3 (LC3-II) and an accumulation of p62 are indicative of autophagy inhibition.
Confocal Microscopy for LC3B Puncta Formation
This protocol describes the visualization of autophagosome accumulation by observing the formation of LC3B puncta using immunofluorescence and confocal microscopy.
Materials:
-
Cells grown on glass coverslips or in imaging-grade dishes
-
This compound working solutions
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-LC3B)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound (e.g., 5 µM for 24 hours).[3]
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 30-60 minutes.
-
Antibody Staining: Incubate with primary anti-LC3B antibody, followed by incubation with a fluorescently-labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a confocal microscope. An increase in the number of fluorescent LC3B puncta per cell indicates the accumulation of autophagosomes.
Mechanism of Action and Signaling Pathway
This compound functions as a lysosomal autophagy inhibitor. It disrupts the final stages of autophagy by impairing lysosomal function, which includes causing lysosomal deacidification.[3][5] This inhibition leads to the accumulation of autophagosomes that cannot be degraded.[3][5] Key molecular indicators of this activity are the buildup of the autophagosome-associated protein LC3B-II and the autophagy substrate p62/SQSTM1.[5] In some cellular contexts, this compound has also been shown to affect other signaling pathways, such as reducing the stabilization of hypoxia-inducible factors (HIF-1α and HIF-2α) and activating eNOS-NO signaling.[6]
Figure 2: Signaling Pathway of this compound as an Autophagy Inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Disruption of autophagic degradation with this compound antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols: Combining ROC-325 with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical data and protocols for combining the novel autophagy inhibitor, ROC-325, with other chemotherapy agents. The information is intended to guide researchers in designing and executing experiments to evaluate the synergistic potential of this compound in various cancer models.
Introduction to this compound
This compound is a potent and orally bioavailable autophagy inhibitor.[1][2][3] It is a dimeric compound derived from hydroxychloroquine (HCQ) and lucanthone, demonstrating approximately 10-fold greater potency than HCQ in preclinical studies.[1][4][5] The primary mechanism of action of this compound involves the disruption of lysosomal function, leading to the deacidification of lysosomes and the accumulation of autophagosomes with undegraded cargo.[1][2][3][5] This inhibition of the final stages of autophagy has shown significant anti-cancer activity in various models, including Acute Myeloid Leukemia (AML) and Renal Cell Carcinoma (RCC).[3][4][5]
The rationale for combining this compound with conventional chemotherapy is based on the role of autophagy in therapeutic resistance. Many cancer cells utilize autophagy as a survival mechanism to withstand the stress induced by chemotherapy.[1][4] By inhibiting this protective autophagy, this compound can sensitize cancer cells to the cytotoxic effects of other anti-cancer drugs, leading to enhanced efficacy.
Preclinical Data: this compound in Combination Therapy
Combination with Azacitidine in Acute Myeloid Leukemia (AML)
A key preclinical study has demonstrated the synergistic anti-leukemic activity of this compound when combined with the hypomethylating agent azacitidine (AZA) in AML models.[1]
Table 1: In Vitro Cell Viability of AML Cell Lines Treated with this compound and Azacitidine
| Cell Line | Treatment (72h) | % Cell Viability (relative to control) |
| MOLM-13 | 1 µM this compound | ~60% |
| 1 µM Azacitidine | ~75% | |
| 1 µM this compound + 1 µM Azacitidine | ~25% | |
| MV4-11 | 1 µM this compound | ~50% |
| 1 µM Azacitidine | ~80% | |
| 1 µM this compound + 1 µM Azacitidine | ~20% | |
| HL-60 | 1 µM this compound | ~55% |
| 1 µM Azacitidine | ~85% | |
| 1 µM this compound + 1 µM Azacitidine | ~30% | |
| KG-1 | 1 µM this compound | ~65% |
| 1 µM Azacitidine | ~90% | |
| 1 µM this compound + 1 µM Azacitidine | ~40% | |
| Data is estimated from graphical representations in the source literature and presented for comparative purposes.[1] |
Table 2: In Vivo Efficacy of this compound and Azacitidine in a Disseminated AML Xenograft Model (MV4-11 cells)
| Treatment Group | Dosing Regimen | Median Survival | Key Outcomes |
| Vehicle Control | N/A | ~20 days | - |
| This compound | 50 mg/kg, PO, QD | Significantly extended vs. control | - |
| Azacitidine | 5 mg/kg, IV, Q3D | Significantly extended vs. control | - |
| This compound + Azacitidine | 50 mg/kg this compound + 5 mg/kg AZA | Significantly extended vs. either single agent | Well-tolerated with <5% transient body weight reduction |
| PO: Oral administration, QD: Once daily, IV: Intravenous, Q3D: Every three days.[1] |
Signaling Pathways and Mechanism of Action
This compound's primary mechanism is the inhibition of autophagic flux. This leads to the accumulation of key autophagy-related proteins, LC3B and p62, which can be monitored as biomarkers of drug activity.[1][4] The anti-cancer effects of this compound have been shown to be dependent on the essential autophagy genes ATG5 and ATG7.[4][5]
Caption: this compound inhibits autophagy, enhancing chemotherapy-induced apoptosis.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is adapted from the methodology described for evaluating the combination of this compound and azacitidine.[1]
Objective: To determine the effect of this compound, a chemotherapy agent, and their combination on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MOLM-13, MV4-11, HL-60, KG-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., Azacitidine, stock solution in appropriate solvent)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapy agent in culture medium. Add the drugs to the wells, alone and in combination, to a final volume of 200 µL. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for assessing cell viability in combination drug studies.
Western Blotting for Autophagy Markers
Objective: To detect the accumulation of LC3B and p62 as a measure of autophagy inhibition by this compound.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-LC3B, anti-p62, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated cells with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Model for Combination Therapy
This protocol is a generalized procedure based on the AML xenograft model used to test this compound and azacitidine.[1]
Objective: To evaluate the in vivo efficacy of this compound in combination with a chemotherapy agent in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line (e.g., MV4-11 for disseminated model, or a solid tumor line for subcutaneous model)
-
This compound formulation for oral gavage
-
Chemotherapy agent for appropriate route of administration (e.g., IV)
-
Vehicle controls
-
Calipers for tumor measurement (for subcutaneous models)
Procedure:
-
Cell Implantation:
-
Disseminated Model: Inject 1 x 10^6 MV4-11 cells into the tail vein of NOD/SCID mice.[1]
-
Subcutaneous Model: Inject 5-10 x 10^6 cells in Matrigel subcutaneously into the flank of the mice.
-
-
Tumor Growth and Treatment Initiation: Allow tumors to establish. For subcutaneous models, begin treatment when tumors reach a palpable size (e.g., 100-200 mm³). For disseminated models, begin treatment a few days post-injection.
-
Treatment Groups: Randomize mice into four groups:
-
Monitoring:
-
Monitor animal weight and overall health biweekly.[1]
-
For subcutaneous models, measure tumor volume with calipers 2-3 times per week.
-
For disseminated models, monitor for signs of disease progression and record survival.
-
-
Endpoint: The primary endpoint can be tumor growth inhibition or overall survival.[1] At the end of the study, tumors and organs can be harvested for pharmacodynamic analysis (e.g., IHC for LC3B and p62).[1]
Caption: Combining this compound and chemotherapy leads to enhanced cancer cell death.
References
Application Notes and Protocols for ROC-325: Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the long-term storage and stability of ROC-325, a potent and orally active autophagy inhibitor. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.
Introduction to this compound
This compound is a novel small molecule inhibitor of lysosomal-mediated autophagy with significant anticancer activity.[1][2][3] Its mechanism of action involves the deacidification of lysosomes, leading to the accumulation of autophagosomes and disruption of the autophagic flux.[1][4] This activity has shown promise in preclinical models of various cancers, including renal cell carcinoma and acute myeloid leukemia.[4][5][6][7]
Chemical Information:
Long-Term Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and biological activity over time. The following table summarizes the recommended storage conditions and observed stability.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | [1][2] |
| 4°C | 2 years | [1][8] | |
| Room Temperature | Stable for shipping in the continental US; may vary elsewhere.[1][8] | Short-term storage at room temperature is permissible for shipping purposes. | |
| In Solvent | -80°C | 2 years | [1] |
| -20°C | 1 year | [1] |
Note: For in-solvent storage, it is recommended to aliquot the stock solutions to avoid repeated freeze-thaw cycles.[2] The choice of solvent can impact solubility; for instance, hygroscopic DMSO can significantly affect solubility.[1]
Experimental Protocols
Protocol for Preparation of Stock Solutions
This protocol outlines the steps for preparing a stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, ultrasonic agitation and gentle warming may be necessary.[1]
-
Vortex the solution until the compound is completely dissolved.
-
Centrifuge the tube briefly to collect the solution at the bottom.
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol for Assessing Autophagy Inhibition
This protocol describes a general method to assess the inhibitory effect of this compound on autophagy in a cell-based assay by monitoring the accumulation of LC3B and p62.
Materials:
-
Cancer cell line of interest (e.g., A498, 786-0)[1]
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system and membranes
-
Primary antibodies against LC3B and p62
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).[1]
-
Harvest the cells and lyse them using an appropriate lysis buffer.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting to separate and transfer the proteins.
-
Probe the membrane with primary antibodies against LC3B and p62, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. An increase in the levels of both LC3B-II and p62 is indicative of autophagy inhibition.[4][5]
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its stability assessment.
Caption: Mechanism of this compound in inhibiting autophagy.
Caption: General workflow for a long-term stability study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Drain the lysosome: Development of the novel orally available autophagy inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disruption of Autophagic Degradation with this compound Antagonizes Renal Cell Carcinoma Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. This compound - Nordic Biosite [nordicbiosite.com]
Application Notes and Protocols for In Vivo Administration of ROC-325 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROC-325 is a novel, orally bioavailable inhibitor of lysosomal-mediated autophagy, demonstrating significantly greater potency than hydroxychloroquine (HCQ).[1][2][3] It functions by disrupting lysosomal activity, leading to the accumulation of autophagosomes with undegraded cargo, deacidification of lysosomes, and an increase in the expression of autophagy markers such as LC3B and p62.[1][4][5] The anticancer effects of this compound are dependent on the essential autophagy genes ATG5 and ATG7.[4][6] Preclinical studies in mouse models have shown its efficacy in antagonizing the growth and survival of various cancers, including Renal Cell Carcinoma (RCC) and Acute Myeloid Leukemia (AML), with a favorable safety profile.[2][4]
These application notes provide detailed protocols for the in vivo administration of this compound in mouse xenograft models of RCC and AML, based on published preclinical data.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Renal Cell Carcinoma (RCC) Xenograft Model
| Treatment Group | Dosage & Administration | Vehicle | Treatment Duration | Outcome | Reference |
| Vehicle Control | Water | Water | 6 weeks | Tumor Progression | [4] |
| This compound | 25 mg/kg, PO, QD x 5/week | Water | 6 weeks | Dose-dependent inhibition of tumor growth | [4][7] |
| This compound | 40 mg/kg, PO, QD x 5/week | Water | 6 weeks | Dose-dependent inhibition of tumor growth | [4][7] |
| This compound | 50 mg/kg, PO, QD x 5/week | Water | 6 weeks | Significant inhibition of tumor growth, superior to HCQ | [4][7] |
| HCQ | 60 mg/kg, IP, QD x 5/week | Not Specified | 6 weeks | Less effective tumor growth inhibition compared to this compound | [4] |
PO: Per os (by mouth); QD: Quaque die (once a day); IP: Intraperitoneal
Table 2: In Vivo Efficacy of this compound in an Acute Myeloid Leukemia (AML) Disseminated Xenograft Model
| Treatment Group | Dosage & Administration | Vehicle | Primary Endpoint | Outcome | Reference |
| Vehicle Control | Not Specified | Not Specified | Overall Survival | - | [2][3] |
| This compound | 50 mg/kg, PO, QD | Not Specified | Overall Survival | Significant increase in lifespan | [2][3] |
| Azacitidine (AZA) | 5 mg/kg, IV, twice a week | Not Specified | Overall Survival | Significant increase in lifespan | [3] |
| This compound + AZA | 50 mg/kg PO QD (this compound) & 5 mg/kg IV twice a week (AZA) | Not Specified | Overall Survival | Significantly greater extension of overall survival compared to single agents | [3] |
IV: Intravenous
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Sterile deionized water (for aqueous solution)
-
Alternative formulation components: Dimethyl sulfoxide (DMSO), PEG300, Tween 80, sterile deionized water
-
Sterile tubes
-
Vortex mixer
Procedure for Aqueous Solution (as used in RCC models[4]):
-
Calculate the required amount of this compound based on the desired concentration and the total volume needed for the treatment group.
-
Weigh the this compound powder accurately.
-
Add the appropriate volume of sterile deionized water to the powder.
-
Vortex thoroughly until the compound is completely dissolved. This compound is reported to be water-soluble.[8]
-
Store the solution appropriately, protected from light, and use within the recommended stability period.
Procedure for Alternative Formulation[1]:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add sterile deionized water to the final volume and mix until clear. Note: Ensure the solution is clear after the addition of each solvent before proceeding to the next step.
Protocol 2: In Vivo Administration of this compound in a Subcutaneous Renal Cell Carcinoma (RCC) Xenograft Model
Animal Model:
-
Female nude mice (e.g., BALB/c background)[4]
Cell Line:
-
786-O human renal cell carcinoma cells[4]
Procedure:
-
Cell Preparation and Implantation:
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice daily and measure tumor volumes twice weekly using calipers (Volume = (length x width^2) / 2).
-
When the mean tumor volume reaches approximately 100 mm^3, randomize the mice into treatment groups.[6]
-
-
Drug Administration:
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize the mice.
-
Excise the tumors, fix them in formalin, and embed in paraffin for subsequent immunohistochemical analysis.[7]
-
Protocol 3: In Vivo Administration of this compound in a Disseminated Acute Myeloid Leukemia (AML) Xenograft Model
Animal Model:
Cell Line:
Procedure:
-
Cell Preparation and Implantation:
-
Drug Administration:
-
Endpoint and Tissue Collection:
-
The primary endpoint for this model is overall survival. Monitor the mice daily for signs of distress and euthanize them when moribund.[2][3]
-
At the study endpoint, collect bone marrow and spleen specimens.[2][3]
-
Fix the tissues in formalin and embed in paraffin for immunohistochemical analysis of autophagy markers (LC3B and p62).[2][3]
-
Visualizations
Caption: Mechanism of action of this compound as an autophagy inhibitor.
Caption: Experimental workflow for this compound in an RCC xenograft model.
Caption: Experimental workflow for this compound in an AML xenograft model.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemical Detection of the Autophagy Markers LC3 and p62/SQSTM1 in Formalin-Fixed and Paraffin-Embedded Tissue | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Disruption of autophagic degradation with this compound antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Drain the lysosome: Development of the novel orally available autophagy inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting ROC-325 insolubility in aqueous solutions.
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing insolubility issues with ROC-325 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Some publications describe this compound as "water-soluble," but I am having difficulty dissolving it in aqueous solutions. Why is this?
A1: This is a noted discrepancy between some initial research articles and practical laboratory experience. While early reports mentioned water solubility, data from multiple chemical suppliers indicate that this compound is practically insoluble in water (< 0.1 mg/mL).[1][2] It is crucial to rely on empirical data for solution preparation. For most applications, preparing a concentrated stock solution in an organic solvent like DMSO is recommended.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing stock solutions of this compound.[1][2][3][4] Ethanol can also be used.[4][5] It is important to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[2]
Q3: Can I dissolve this compound directly in my cell culture medium or phosphate-buffered saline (PBS)?
A3: Direct dissolution in aqueous buffers like PBS or cell culture media is not recommended and will likely result in precipitation. The preferred method is to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous medium. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).
Q4: How does pH affect the solubility of this compound?
A4: this compound contains a quinoline motif, which is a weak base.[6][7] The solubility of weak bases generally increases as the pH of the solution decreases (becomes more acidic). This is because the basic nitrogen atoms become protonated, leading to a charged species that is more soluble in polar solvents like water. While adjusting pH can be a strategy to improve solubility, it must be done cautiously to avoid compound degradation and to ensure the final pH is suitable for your experiment.
Troubleshooting Guide for this compound Insolubility
Problem: My this compound is not dissolving in an aqueous buffer.
-
Solution 1: Use an Organic Solvent for Stock Solution. As per supplier recommendations, this compound is insoluble in water. You must first prepare a stock solution in an organic solvent.
-
Recommended Solvent: Anhydrous DMSO.
-
Alternative Solvent: Ethanol.
-
-
Solution 2: Ensure Proper Dilution Technique. When diluting your DMSO stock solution into an aqueous medium, add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing helps prevent the compound from precipitating out of solution.
-
Solution 3: Consider pH Adjustment. If your experimental conditions allow, acidifying your aqueous buffer may improve the solubility of this compound.
-
Action: Prepare your buffer at a lower pH (e.g., pH 5-6) and test for solubility improvement.
-
Caution: Ensure the final pH is compatible with your cells or experimental setup.
-
-
Problem: I see precipitation after diluting my DMSO stock into my aqueous medium.
-
Solution 1: Lower the Final Concentration. The concentration of this compound in your final working solution may be too high, exceeding its solubility limit in the aqueous medium even with a small percentage of DMSO. Try using a lower final concentration.
-
Solution 2: Increase the Percentage of Co-solvent (with caution). If your experimental system can tolerate it, a slightly higher final concentration of DMSO might keep the compound in solution. However, be aware that DMSO can have its own biological effects.
-
Solution 3: Use a Surfactant. For certain in vitro assays, a very low concentration of a non-ionic surfactant (e.g., Tween-20 at 0.01-0.05%) can help maintain the solubility of hydrophobic compounds.[8] Compatibility with your specific assay must be validated.
-
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes | Source |
| Water | < 0.1 | Insoluble | [1][2][4][5] | |
| DMSO | 3 - 4.55 | 5.96 - 9.04 | Use fresh, anhydrous DMSO. Ultrasonic and warming may be needed. | [1][2][3][4] |
| Ethanol | 3 - 4 | 5.96 - 7.95 | [4][5] |
Molecular Weight of this compound: 503.06 g/mol [1][3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous (freshly opened) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.03 mg of this compound.
-
Add the this compound powder to a sterile vial.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, use an ultrasonic bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied.[1]
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[3]
-
Protocol 2: Preparation of this compound Suspension for In Vivo Oral Administration
For in vivo studies where oral administration is required, a suspension can be prepared as this compound is orally bioavailable.[6][9]
-
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, 0.5% Carboxymethylcellulose sodium (CMC-Na) in water)
-
Mortar and pestle or homogenizer
-
-
Procedure:
-
Weigh the required amount of this compound for your desired concentration (e.g., 5 mg/mL).[5]
-
If using a mortar and pestle, add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously triturating to ensure a uniform suspension.
-
Alternatively, use a homogenizer to suspend the powder in the vehicle.
-
Ensure the suspension is mixed thoroughly before each administration to ensure uniform dosing. For in vivo studies, mice have been treated with vehicle (water) or this compound at 25, 40, and 50 mg/kg via oral gavage.[1][9]
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Effect of pH on the solubility of a weak base like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. adooq.com [adooq.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Drain the lysosome: Development of the novel orally available autophagy inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 8. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 9. aacrjournals.org [aacrjournals.org]
Interpreting unexpected results with ROC-325 treatment.
Welcome to the technical support center for ROC-325. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and interpreting experimental outcomes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and orally active inhibitor of lysosomal-mediated autophagy.[1][2] Its primary mechanism involves the deacidification of lysosomes, which disrupts the autophagic flux. This leads to the accumulation of autophagosomes with undegraded cargo.[1][3][4]
Q2: What are the hallmark cellular indicators of successful this compound treatment?
A2: Successful treatment with this compound results in several key cellular changes that are indicative of autophagy inhibition. These include:
-
An increase in the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3B), specifically the lipidated form (LC3B-II).[3][4]
-
Accumulation of p62 (sequestosome 1), a protein that is normally degraded by autophagy.[3][4]
-
Formation of LC3B punctae and accumulation of autophagosomes, which can be visualized by electron or fluorescence microscopy.[3][4][5]
-
Lysosomal deacidification, which can be measured using pH-sensitive dyes like LysoSensor Green.[3]
Q3: In which cancer cell lines has this compound shown efficacy?
A3: this compound has demonstrated anti-cancer activity across a diverse range of human cancer cell lines. It has shown greater potency compared to hydroxychloroquine (HCQ).[4][6] Efficacy has been specifically noted in acute myeloid leukemia (AML) and renal cell carcinoma (RCC) models.[2][3][4]
Troubleshooting Guide for Unexpected Results
This guide addresses common unexpected outcomes when using this compound and provides potential causes and solutions.
Issue 1: No significant change in cell viability is observed after this compound treatment.
-
Potential Cause 1: Suboptimal Drug Concentration. The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between cell lines.
-
Solution: Refer to the IC50 values in the table below to ensure you are using an appropriate concentration range for your specific cell line. Perform a dose-response experiment to determine the optimal concentration for your experimental system.
-
| Cell Line | IC50 (µM) |
| A498 (Renal) | 4.9 |
| 786-0 (Renal) | Not explicitly stated, but effective at 5µM |
| MV4-11 (AML) | ~1.0 (part of a range) |
| MOLM-13 (AML) | ~1.0 (part of a range) |
| HL-60 (AML) | ~1.0 (part of a range) |
| KG-1 (AML) | ~2.0 (part of a range) |
| A549 (Lung) | 11 |
| CFPAC-1 (Pancreatic) | 4.6 |
| COLO-205 (Colon) | 5.4 |
| DLD-1 (Colon) | 7.4 |
| IGROV-1 (Ovarian) | 11 |
| MCF-7 (Breast) | 8.2 |
| MiaPaCa-2 (Pancreatic) | 5.8 |
| NCI-H69 (Lung) | 5.0 |
| PC-3 (Prostate) | 11 |
| RL (Lymphoma) | 8.4 |
| UACC-62 (Melanoma) | 6.0 |
Data compiled from multiple sources.[1][2]
-
Potential Cause 2: Cell Line Resistance. Some cell lines may have intrinsic or acquired resistance to autophagy inhibitors.
-
Solution: Confirm that your cell line is dependent on autophagy for survival. This can be tested by genetic knockdown of essential autophagy genes like ATG5 or ATG7.[6][7] If the anticancer effects of this compound are diminished in these knockdown cells, it confirms that its mechanism of action is autophagy-dependent.[6][7]
-
-
Potential Cause 3: Incorrect Drug Handling or Storage.
-
Solution: this compound is typically dissolved in DMSO. Ensure that the stock solution is properly stored and that the final concentration of DMSO in your cell culture medium is not affecting cell viability. Fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[2]
-
Issue 2: Inconsistent or no change in autophagy markers (LC3B, p62).
-
Potential Cause 1: Timing of Analysis. The accumulation of autophagy markers is a dynamic process.
-
Potential Cause 2: Issues with Western Blotting.
-
Solution: Ensure proper protein extraction and use validated antibodies for LC3B and p62. For LC3B, it is crucial to resolve and detect both LC3B-I and the lipidated, autophagosome-associated form, LC3B-II. The lower band represents LC3-II and is the established marker for autophagosomes.[4]
-
-
Potential Cause 3: Disruption of Autophagic Flux vs. Induction. An increase in autophagosomes can indicate either induction of autophagy or a blockage of the degradation step.
-
Solution: To confirm that this compound is blocking autophagic flux, you can perform an autophagic flux assay. This can be done by treating cells with a lysosomal inhibitor like Bafilomycin A1 in the presence and absence of this compound. If this compound is indeed blocking the flux, there will be no further accumulation of LC3B-II when Bafilomycin A1 is added.[4]
-
Issue 3: Unexpected Off-Target Effects or Cellular Responses.
-
Potential Cause 1: Multifaceted Mechanism of Action. While primarily an autophagy inhibitor, this compound has been shown to have other effects. For instance, in the context of pulmonary hypertension, it can activate the eNOS-NO signaling pathway and lead to the degradation of Hypoxia-Inducible Factors (HIFs).[8]
-
Solution: Be aware of the potential for these additional effects in your experimental model. Analyze markers related to these pathways if unexpected phenotypes are observed.
-
-
Potential Cause 2: Induction of Apoptosis. Inhibition of autophagy by this compound can lead to apoptosis in cancer cells.[1][2][3]
-
Solution: Assess for markers of apoptosis, such as cleaved caspase-3, to determine if this pathway is being activated in your system.[4]
-
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Seed cells in a 96-well plate at a density of 10,000 cells per well and allow them to attach for 24 hours.[1]
-
Treat the cells with a range of this compound concentrations for 72 hours.[1][3]
-
Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a period that allows for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Quantify the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate cell viability by normalizing the absorbance of treated cells to that of control (vehicle-treated) cells.[1]
Protocol 2: Western Blot Analysis of Autophagy Markers
-
Treat cells with the desired concentrations of this compound for 24 hours.[4]
-
Harvest and lyse the cells to extract total cellular protein.
-
Determine the protein concentration of each sample.
-
Separate approximately 50 µg of protein from each sample by SDS-PAGE.[1]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% nonfat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.[1]
-
Incubate the membrane with primary antibodies against LC3B, p62, and a loading control (e.g., tubulin or actin) overnight at 4°C.[1]
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.[1]
-
Detect the immunoreactive bands using an enhanced chemiluminescence (ECL) substrate.[1]
Visualizations
Caption: Mechanism of this compound action on the autophagy pathway.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disruption of autophagic degradation with this compound antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ahajournals.org [ahajournals.org]
Optimizing ROC-325 dosage for maximum autophagy inhibition.
Welcome to the technical support center for ROC-325, a potent and orally active inhibitor of lysosomal-mediated autophagy. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments for maximum autophagy inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a lysosomal autophagy inhibitor.[1][2] It functions by inducing the deacidification of lysosomes, which disrupts the autophagic flux.[3] This leads to the accumulation of autophagosomes with undegraded cargo.[4][5][6] The mechanism is dependent on the core autophagy-related genes ATG5 and ATG7.[7][8]
Q2: What are the hallmark features of autophagy inhibition by this compound?
A2: Treatment with this compound results in several key indicators of autophagy inhibition, including:
Q3: What is the recommended starting concentration for in vitro experiments?
A3: The effective concentration of this compound can vary between cell lines. However, a good starting point for in vitro experiments is a concentration range of 1 µM to 5 µM for treatment durations of 6 to 24 hours.[4] For cell viability assays, IC50 values in acute myeloid leukemia (AML) cell lines have been observed in the range of 0.7-2.2 µM.[5][6]
Q4: What is a recommended dosage for in vivo animal studies?
A4: For in vivo studies in mice, oral administration of this compound at doses of 25, 40, and 50 mg/kg once daily has been shown to be well-tolerated and effective at inhibiting tumor progression in renal cell carcinoma (RCC) xenograft models.[3][8] A dose of 50 mg/kg has also been used in combination with azacitidine in an AML xenograft model.[4]
Q5: How can I confirm that this compound is inhibiting autophagy in my experimental system?
A5: You can confirm autophagy inhibition by observing the hallmark features mentioned in Q2. Key assays include:
-
Immunoblotting: To detect increased protein levels of LC3B-II and p62.
-
Fluorescence Microscopy: To visualize the formation of LC3B punctae.
-
Transmission Electron Microscopy (TEM): To observe the accumulation of autophagosomes.
-
Lysosomal pH measurement: Using dyes like LysoSensor Green to detect lysosomal deacidification.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant increase in p62 levels after this compound treatment. | Basal autophagy levels in the cell line may be low. | Include a positive control for autophagy induction (e.g., starvation, rapamycin) to confirm the experimental setup can detect changes in autophagic flux. |
| Insufficient drug concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. | |
| Excessive or rapid cell death observed at concentrations expected to inhibit autophagy. | The cell line may be highly sensitive to autophagy inhibition. | Reduce the concentration of this compound and/or shorten the treatment duration. The pro-apoptotic effects of this compound are dose-dependent.[4] |
| Inconsistent results between experiments. | Issues with drug stability or preparation. | Prepare fresh stock solutions of this compound in DMSO for each experiment. Store stock solutions at -20°C or -80°C. Note that moisture-absorbing DMSO can reduce solubility.[5] |
| Cell confluence and passage number can affect autophagy. | Ensure consistent cell density and use cells within a similar passage number range for all experiments. | |
| Difficulty in detecting LC3B-II band on Western blot. | LC3B-II can be rapidly degraded. | Include a lysosomal inhibitor like bafilomycin A1 as a positive control to block the degradation of LC3B-II and confirm the functionality of the autophagy pathway in your cells. |
| Poor antibody quality or blotting conditions. | Optimize your Western blotting protocol, including using a validated anti-LC3B antibody and appropriate membrane/transfer conditions. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A498 | Renal Cell Carcinoma | 4.9 | [3] |
| A549 | Lung Carcinoma | 11 | [3] |
| CFPAC-1 | Pancreatic Carcinoma | 4.6 | [3] |
| COLO-205 | Colon Carcinoma | 5.4 | [3] |
| DLD-1 | Colorectal Adenocarcinoma | 7.4 | [3] |
| IGROV-1 | Ovarian Adenocarcinoma | 11 | [3] |
| MCF-7 | Breast Adenocarcinoma | 8.2 | [3] |
| MiaPaCa-2 | Pancreatic Carcinoma | 5.8 | [3] |
| NCI-H69 | Small Cell Lung Cancer | 5.0 | [3] |
| PC-3 | Prostate Adenocarcinoma | 11 | [3] |
| RL | Non-Hodgkin's Lymphoma | 8.4 | [3] |
| UACC-62 | Melanoma | 6.0 | [3] |
| AML Cell Lines | Acute Myeloid Leukemia | 0.7 - 2.2 | [5] |
Table 2: In Vivo Dosage and Administration of this compound
| Animal Model | Cancer Type | Dosage | Administration Route | Study Details | Reference |
| Nude Mice | Renal Cell Carcinoma (786-0 xenograft) | 25, 40, 50 mg/kg | Oral (PO), once daily (QD) | Treatment for 6 weeks resulted in dose-dependent inhibition of tumor growth. | [3][8] |
| NOD/SCID Mice | Acute Myeloid Leukemia (MV4-11 xenograft) | 50 mg/kg | Oral (PO), once daily (QD) | Used in combination with azacitidine to extend survival. | [4] |
Experimental Protocols
1. Immunoblotting for Autophagy Markers (LC3B and p62)
-
Cell Treatment: Plate cells at a desired density and allow them to attach overnight. Treat the cells with this compound at the desired concentration (e.g., 1-5 µM) for 24 hours.[4]
-
Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 50 µg) onto an SDS-polyacrylamide gel.[3] After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[3] Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a species-specific HRP-conjugated secondary antibody for 1 hour at room temperature.[3] Detect the immunoreactive bands using an enhanced chemiluminescence (ECL) substrate.
2. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells into a 96-well plate at a density of 10,000 cells per well and allow them to attach for 24 hours.[3]
-
Drug Treatment: Treat the cells with a range of this compound concentrations for 72 hours.[3]
-
MTT Addition: Add MTT solution to each well and incubate for a period that allows for formazan crystal formation (typically 2-4 hours).
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader.[3] Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Mechanism of this compound in inhibiting the autophagy pathway.
Caption: General experimental workflow for assessing this compound activity.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Frontiers | Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds [frontiersin.org]
- 8. Disruption of autophagic degradation with this compound antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of ROC-325 in solution.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of ROC-325 to minimize its degradation in solution and ensure experimental reproducibility.
Troubleshooting Guide: Preventing this compound Degradation
Question: My experimental results with this compound are inconsistent. Could degradation of the compound be a factor?
Answer: Yes, inconsistent results can be a sign of compound degradation. This compound, like many small molecules, can be susceptible to degradation if not handled and stored correctly. The primary factors to consider are storage conditions, solvent quality, and handling procedures during your experiments.
Question: What are the immediate steps I can take to prevent degradation?
Answer: To minimize degradation, you should adhere to the following best practices:
-
Proper Storage: Store the lyophilized powder and stock solutions at the recommended temperatures.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can degrade the compound, prepare single-use aliquots of your stock solution.[1][2]
-
Use High-Quality Solvents: Use fresh, anhydrous grade Dimethyl Sulfoxide (DMSO) for reconstitution.[2] Moisture in DMSO can affect the solubility and stability of this compound.[2]
-
Minimize Exposure to Ambient Conditions: During experiments, minimize the time that this compound solutions are kept at room temperature or in direct light.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and its stock solutions?
A1: Proper storage is crucial for maintaining the stability of this compound. Below is a summary of the recommended storage conditions.
| Format | Storage Temperature | Shelf Life |
| Lyophilized Powder | -20°C | 3 years[2] |
| Stock Solution in DMSO | -80°C | 1 year[2] |
| Stock Solution in DMSO | -20°C | 1 month[2] |
Q2: What is the best solvent for reconstituting this compound?
A2: The recommended solvent for this compound is DMSO.[2] It is poorly soluble in water and ethanol.[2] For optimal results, use fresh, high-purity DMSO to prepare your stock solution, as moisture can impact solubility.[2]
Q3: Why is it important to avoid repeated freeze-thaw cycles?
A3: Repeatedly freezing and thawing a stock solution can lead to the degradation of the compound. This can be due to several factors, including the potential for ice crystal formation to damage the molecule and increased exposure to moisture and oxygen upon thawing. Aliquoting the stock solution into single-use vials is the most effective way to prevent this.[1][2]
Q4: How does this compound inhibit autophagy?
A4: this compound is an autophagy inhibitor that functions by disrupting lysosomal activity.[1][3][4][5][6] It leads to the deacidification of lysosomes, which in turn prevents the fusion of autophagosomes with lysosomes. This blockage of the autophagic flux results in the accumulation of autophagosomes with undegraded cellular components.[3][4][5][6][7]
Experimental Protocols & Workflows
Protocol for Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of lyophilized this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Reconstitution: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Gently vortex or sonicate the solution to ensure the compound is fully dissolved.
-
Aliquoting: Dispense the stock solution into single-use, low-retention microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2]
Visualizing the Experimental Workflow for Cell Viability Assay
The following diagram illustrates a typical workflow for assessing the effect of this compound on cell viability using an MTT assay.[1][4]
Caption: Workflow for a cell viability (MTT) assay with this compound treatment.
Visualizing the Mechanism of Action of this compound
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: Mechanism of this compound in the inhibition of autophagic flux.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disruption of autophagic degradation with this compound antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Disruption of Autophagic Degradation with this compound Antagonizes Renal Cell Carcinoma Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Autophagy Inhibition Experiments: A Technical Support Center
Welcome to the technical support center for autophagy inhibition experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying autophagy and to troubleshoot common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: I treated my cells with an autophagy inhibitor and observed an increase in LC3-II levels by Western blot. Does this confirm autophagy inhibition?
A1: Not necessarily. An accumulation of LC3-II is a common point of confusion. It can indicate one of two opposing scenarios:
-
Induction of Autophagy: An increase in the formation of autophagosomes will lead to higher LC3-II levels.
-
Blockade of Autophagic Flux: Inhibition of the fusion between autophagosomes and lysosomes, or impairment of lysosomal degradation, will cause autophagosomes (and thus LC3-II) to accumulate.
Therefore, measuring LC3-II at a single time point is insufficient to conclude that autophagy is inhibited.[1][2][3] It is crucial to perform an autophagic flux assay to distinguish between these possibilities.
Q2: What is autophagic flux and why is it important to measure?
A2: Autophagic flux refers to the entire dynamic process of autophagy, from the formation of autophagosomes to their fusion with lysosomes and the subsequent degradation of their contents.[1] Measuring flux provides a more accurate assessment of autophagic activity than static measurements of autophagy-related proteins.[4] A static measurement is like seeing a snapshot of cars on a highway, which doesn't tell you how fast the traffic is moving. Measuring flux is akin to measuring the rate at which cars are moving from one point to another.
Q3: How can I measure autophagic flux?
A3: The most common method involves comparing LC3-II levels in the presence and absence of a late-stage autophagy inhibitor (e.g., bafilomycin A1 or chloroquine). These agents block the degradation of autophagosomes. If your initial treatment induces autophagy, you will see a further increase in LC3-II levels when the late-stage inhibitor is added. Conversely, if your treatment inhibits autophagy, the addition of a late-stage inhibitor will not result in a further accumulation of LC3-II. Other methods include using tandem fluorescent-tagged LC3 (e.g., mCherry-EGFP-LC3) which allows for visualization of autophagosome maturation.[5]
Q4: I'm using 3-methyladenine (3-MA) to inhibit autophagy, but my results are inconsistent. Why might this be?
A4: 3-MA is a widely used inhibitor of class III PI3K, an early step in autophagosome formation. However, it has several limitations that can lead to inconsistent results:
-
Dual Effects: 3-MA can also inhibit class I PI3K, which can, under certain conditions, actually promote autophagy. Its effect can be time- and context-dependent.[6]
-
Low Potency and Poor Solubility: It often requires high concentrations (in the mM range), which increases the likelihood of off-target effects.[6]
-
Off-Target Effects: At high concentrations, 3-MA can affect other cellular processes like glycogen metabolism and lysosomal acidification.[6]
Due to these issues, it is advisable to use more specific inhibitors or to confirm findings using genetic approaches like siRNA-mediated knockdown of essential autophagy genes (e.g., ATG5 or ATG7).
Q5: Are chloroquine (CQ) and hydroxychloroquine (HCQ) specific inhibitors of autophagy?
A5: Chloroquine and hydroxychloroquine are lysosomotropic agents that inhibit the final stage of autophagy by raising the lysosomal pH, thereby inactivating lysosomal hydrolases.[6] While they are effective at blocking autophagic flux, their effects are not specific to autophagy.[7] They can disrupt general lysosomal function, which may have broader cellular consequences. Therefore, observed cellular effects may not be solely due to autophagy inhibition.[7]
Troubleshooting Guides
Issue 1: High Background or Inconsistent Bands on LC3 Western Blots
-
Problem: Difficulty in accurately quantifying LC3-II levels due to high background or multiple non-specific bands.
-
Possible Causes & Solutions:
-
Antibody Quality: Use a well-validated antibody specific for LC3.
-
Membrane Type: PVDF membranes are generally recommended over nitrocellulose for LC3 detection.
-
Blocking: Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST) and duration.
-
Sample Preparation: Ensure fresh lysis buffer with protease inhibitors is used. Avoid repeated freeze-thaw cycles of lysates.
-
Gel Electrophoresis: A higher percentage acrylamide gel (e.g., 15%) or a gradient gel can improve the resolution between LC3-I and LC3-II.
-
Issue 2: No Change in p62/SQSTM1 Levels After Treatment with an Autophagy Inhibitor
-
Problem: p62 levels are expected to increase upon autophagy inhibition, but no change is observed.
-
Possible Causes & Solutions:
-
Transcriptional Regulation: p62 expression can be regulated at the transcriptional level.[5] It is important to measure p62 mRNA levels to rule out compensatory changes in gene expression.
-
Insufficient Inhibition: The concentration or duration of the inhibitor treatment may not be sufficient to block autophagy effectively.
-
Cell-Type Specific Effects: The turnover rate of p62 can vary between different cell types.
-
Alternative Degradation Pathways: While p62 is primarily degraded by autophagy, other pathways may contribute to its turnover under certain conditions.
-
Issue 3: Conflicting Results Between Different Autophagy Assays
-
Problem: For example, LC3-II levels suggest autophagy inhibition, but a fluorescent reporter assay indicates otherwise.
-
Possible Causes & Solutions:
-
Assay Limitations: Each assay has its own limitations. Western blotting provides population-level data, while microscopy offers single-cell resolution.[1]
-
Off-Target Effects of Inhibitors: The inhibitor used may have off-target effects that interfere with one assay but not another.[8][9][10] For instance, some drugs might affect lysosomal pH, impacting fluorescent probes differently than the accumulation of LC3-II.
-
Dynamic Nature of Autophagy: Autophagy is a dynamic process, and different assays may capture different stages of the pathway.
-
Quantitative Data Summary
Table 1: Common Autophagy Inhibitors and Their Characteristics
| Inhibitor | Target/Mechanism | Stage of Inhibition | Common Working Concentration (in vitro) | Key Pitfalls/Considerations |
| 3-Methyladenine (3-MA) | Class III PI3K (Vps34) inhibitor | Early (Initiation) | 5-10 mM | Low potency, poor solubility, can also inhibit Class I PI3K, numerous off-target effects.[6] |
| Wortmannin | Pan-PI3K inhibitor | Early (Initiation) | 100 nM - 1 µM | More potent than 3-MA but also inhibits Class I PI3K; can induce vacuole formation.[11] |
| LY294002 | Pan-PI3K inhibitor | Early (Initiation) | 10-50 µM | Inhibits Class I and Class III PI3K; limited potency.[6] |
| Bafilomycin A1 | V-ATPase inhibitor | Late (Maturation/Fusion) | 10-100 nM | Prevents acidification of lysosomes, blocking degradation. Potent but can affect other V-ATPase-dependent processes. |
| Chloroquine (CQ) | Lysosomotropic agent | Late (Degradation) | 25-50 µM | Raises lysosomal pH; not specific to autophagy and can have broad effects on lysosomal function.[7] |
| Hydroxychloroquine (HCQ) | Lysosomotropic agent | Late (Degradation) | 25-50 µM | Similar to chloroquine, with potential off-target effects unrelated to autophagy inhibition.[7] |
| Spautin-1 | Inhibits USP10 and USP13, promoting degradation of Vps34 complexes | Early (Initiation) | 10 µM | More specific than 3-MA but its mechanism of destabilizing the Vps34 complex should be considered.[6] |
Experimental Protocols
Protocol 1: Autophagic Flux Assay by Western Blotting for LC3-II
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvesting.
-
Treatment:
-
Treat cells with your compound of interest for the desired duration.
-
For the last 2-4 hours of the treatment, add a late-stage autophagy inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to a subset of the wells.
-
Include the following controls:
-
Untreated cells (vehicle control).
-
Cells treated with the late-stage inhibitor alone.
-
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against LC3B overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Also, probe for a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control.
-
Normalize the LC3-II intensity to the loading control.
-
Autophagic flux is determined by the difference in normalized LC3-II levels between samples with and without the late-stage inhibitor. An increase in this difference upon treatment suggests an induction of autophagic flux.
-
Protocol 2: Tandem Fluorescent LC3 (mCherry-EGFP-LC3) Microscopy
-
Cell Transfection/Transduction:
-
Seed cells on glass coverslips in a multi-well plate.
-
Transfect or transduce cells with a plasmid or viral vector encoding mCherry-EGFP-LC3.
-
Allow 24-48 hours for expression of the fusion protein.
-
-
Treatment: Treat the cells with your compound of interest as required. Include appropriate vehicle controls.
-
Cell Fixation and Mounting:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
-
Image Acquisition:
-
Visualize the cells using a confocal microscope.
-
Acquire images in the green (EGFP), red (mCherry), and blue (DAPI) channels.
-
-
Data Analysis:
-
Autophagosomes: Appear as yellow puncta (co-localization of EGFP and mCherry signals).
-
Autolysosomes: Appear as red puncta (EGFP signal is quenched in the acidic environment of the lysosome, while mCherry is more stable).[5]
-
Quantify the number of yellow and red puncta per cell in multiple fields of view for each condition.
-
An increase in yellow puncta suggests an accumulation of autophagosomes, which could be due to either induction of formation or a block in maturation.
-
An increase in red puncta indicates successful fusion with lysosomes and thus an increase in autophagic flux. A decrease in red puncta relative to yellow puncta suggests a blockage in the later stages of autophagy.
-
Visualizations
Caption: Simplified macroautophagy pathway with points of intervention for common inhibitors.
Caption: Experimental workflow for determining autophagic flux using Western blotting.
Caption: Logic diagram for the mCherry-EGFP-LC3 tandem fluorescent reporter.
References
- 1. Defining and measuring autophagosome flux—concept and reality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guidelines for the use and interpretation of assays for monitoring autophagy. [sites.broadinstitute.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Monitoring and Measuring Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The challenge of developing autophagy inhibition as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Application and interpretation of current autophagy inhibitors and activators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays with ROC-325
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ROC-325 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
This compound is a potent and novel inhibitor of lysosomal autophagy.[1][2][3] It functions by disrupting the final stages of autophagy, leading to the accumulation of autophagosomes and deacidification of lysosomes.[1][4][5] This blockage of the cellular recycling process ultimately induces apoptosis (programmed cell death) in cancer cells that are dependent on autophagy for survival.[1][4][6]
Q2: Which cell viability assays are recommended for use with this compound treatment?
The most commonly cited method for assessing cell viability after this compound treatment is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][4] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Additionally, to specifically quantify apoptosis induced by this compound, Annexin V/PI staining followed by flow cytometry is a highly recommended method.[7][8]
Q3: What are the typical concentrations of this compound to use in a cell viability experiment?
The effective concentration of this compound can vary depending on the cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model. However, published studies have shown IC50 values (the concentration that inhibits 50% of cell growth) to be in the low micromolar range for many cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A498 | Renal Cell Carcinoma | 4.9 |
| A549 | Lung Carcinoma | 11 |
| CFPAC-1 | Pancreatic Carcinoma | 4.6 |
| COLO-205 | Colon Carcinoma | 5.4 |
| DLD-1 | Colorectal Adenocarcinoma | 7.4 |
| IGROV-1 | Ovarian Adenocarcinoma | 11 |
| MCF-7 | Breast Adenocarcinoma | 8.2 |
| MiaPaCa-2 | Pancreatic Carcinoma | 5.8 |
| NCI-H69 | Small Cell Lung Cancer | 5.0 |
| PC-3 | Prostate Adenocarcinoma | 11 |
| RL | Non-Hodgkin's Lymphoma | 8.4 |
| UACC-62 | Melanoma | 6.0 |
| AML Cell Lines | Acute Myeloid Leukemia | 0.7 - 2.2 |
Q4: What is the mechanism of action of this compound?
This compound is a lysosomotropic agent that inhibits the late stages of autophagy.[5][9] It accumulates in lysosomes, leading to their deacidification.[4][5] This prevents the fusion of autophagosomes with lysosomes, thereby blocking the degradation of cellular components and leading to the accumulation of autophagosomes.[1][4] The disruption of this critical cellular process induces apoptosis in autophagy-dependent cancer cells.[4][6]
Troubleshooting Guides
This section addresses common issues that may arise during cell viability experiments with this compound.
Issue 1: High Variability in MTT Assay Results
Possible Causes:
-
Uneven cell seeding: Inconsistent number of cells plated across wells.
-
Edge effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and reagent concentrations.
-
Incomplete formazan solubilization: The purple formazan crystals are not fully dissolved before reading the absorbance.
-
Pipetting errors: Inaccurate dispensing of cells, this compound, or MTT reagents.
Solutions:
-
Cell Seeding: Ensure a single-cell suspension before plating and mix the cell suspension between pipetting to maintain uniformity.
-
Edge Effects: Avoid using the outer wells of the 96-well plate. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Formazan Solubilization: After adding the solubilization solution, ensure the plate is agitated on an orbital shaker for at least 15 minutes to completely dissolve the crystals.[10]
-
Pipetting Technique: Use calibrated pipettes and proper pipetting techniques to ensure accuracy.
Issue 2: Unexpectedly Low or No Decrease in Cell Viability
Possible Causes:
-
Cell line resistance: The cell line used may not be dependent on autophagy for survival, or may have other resistance mechanisms.
-
Suboptimal this compound concentration: The concentration of this compound used may be too low to induce a significant effect.
-
Incorrect incubation time: The duration of this compound treatment may be too short.
-
Degradation of this compound: Improper storage or handling of the compound.
Solutions:
-
Cell Line Selection: Confirm from literature if your cell line is known to be sensitive to autophagy inhibitors.
-
Dose-Response Curve: Perform a dose-response experiment with a wider range of this compound concentrations.
-
Time-Course Experiment: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[4]
-
Compound Handling: Store this compound according to the manufacturer's instructions and prepare fresh dilutions for each experiment.
Issue 3: Difficulty Interpreting Annexin V/PI Staining Results
Possible Causes:
-
Compensation issues: Incorrect spectral overlap compensation between the fluorochromes (e.g., FITC and PI).
-
Cell clumping: Aggregated cells can lead to inaccurate flow cytometry readings.
-
Delayed analysis: Delay in analyzing samples after staining can lead to an increase in necrotic or late apoptotic cells.
Solutions:
-
Compensation Controls: Use single-stained compensation controls for each fluorochrome to properly set up the compensation matrix.
-
Cell Handling: Ensure cells are in a single-cell suspension before staining and analysis. Gentle pipetting can help break up small clumps.
-
Prompt Analysis: Analyze the stained cells by flow cytometry as soon as possible, ideally within one hour of staining.[11]
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).[4]
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[12]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.[13]
-
Annexin V/PI Apoptosis Assay Protocol
This protocol provides a general framework for detecting apoptosis using Annexin V and Propidium Iodide (PI) staining.
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[11]
-
Live cells will be Annexin V- and PI-negative.
-
Early apoptotic cells will be Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells will be Annexin V- and PI-positive.
-
Visualizations
Caption: Mechanism of this compound induced apoptosis.
Caption: Workflow for the MTT cell viability assay.
Caption: Troubleshooting logic for cell viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds [frontiersin.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Targeting of Autophagy for Renal Cell Carcinoma Therapy [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Minimizing toxicity of ROC-325 in primary cell cultures.
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the toxicity of ROC-325 in primary cell cultures. It includes frequently asked questions, detailed troubleshooting protocols, and visual workflows to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel and potent inhibitor of lysosomal-mediated autophagy.[1][2] It functions during the late stage of autophagy by preventing the fusion of autophagosomes with lysosomes. This disruption leads to the accumulation of autophagosomes with undegraded cargo, an increase in lysosomal membrane permeability, and deacidification of lysosomes.[1][2][3][4] Consequently, key autophagy-related proteins such as LC3B and p62 accumulate within the cell.[1][3][5][6] Its anti-cancer effects are linked to this inhibition of autophagy, which is a critical survival pathway for many malignant cells.[4][7]
Caption: Mechanism of this compound as a late-stage autophagy inhibitor.
Q2: What is a typical effective concentration for this compound?
A2: The effective concentration of this compound varies significantly depending on the cell type. In various human cancer cell lines, the half-maximal inhibitory concentration (IC50) for diminishing cell viability typically ranges from 0.7 to 11 µM.[1][2][3] For example, in Acute Myeloid Leukemia (AML) cell lines, the IC50 is between 0.7 and 2.2 µM.[1][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cell culture, balancing efficacy with minimal toxicity.
Q3: My primary cells show high mortality even at low concentrations of this compound. What could be the cause?
A3: High mortality in primary cells can stem from several sources. It is important to distinguish between compound-specific toxicity and general cell culture issues.
-
Primary Cell Sensitivity: Primary cells are inherently more sensitive than immortalized cell lines.[8][9] The therapeutic window for this compound may be narrower in your specific cell type.
-
Solvent Toxicity: this compound is often dissolved in DMSO.[1] Ensure the final concentration of DMSO in your culture medium is kept to a minimum, typically below 0.1%, as DMSO itself can be toxic to sensitive primary cells.
-
Suboptimal Culture Health: Any stress on the primary cells before drug treatment can exacerbate toxicity. This includes issues with thawing, passaging, confluency, or media conditions.[8][10] Refer to the troubleshooting guide below to ensure your baseline culture health is optimal.
Q4: How can I confirm that this compound is inhibiting autophagy in my primary cells?
A4: To verify the on-target effect of this compound, you should measure established markers of autophagy inhibition. A successful inhibition will result in the accumulation of the autophagosome-associated protein LC3B-II and the autophagy substrate p62 (also known as SQSTM1).[3][5] These can be quantified using Western Blot analysis or visualized as punctae via immunofluorescence microscopy.[2][6]
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound across various human cancer cell lines. This data can serve as a reference for designing initial dose-response experiments in your primary cells.
| Cell Line | Cancer Type | IC50 (µM) | Source |
| MV4-11 | Acute Myeloid Leukemia (AML) | ~1.0 | [3] |
| AML Panel | Acute Myeloid Leukemia (AML) | 0.7 - 2.2 | [1][3] |
| A498 | Renal Cell Carcinoma (RCC) | 4.9 | [2] |
| 786-0 | Renal Cell Carcinoma (RCC) | ~5.0 | [4] |
| A549 | Lung Cancer | 11 | [2] |
| CFPAC-1 | Pancreatic Cancer | 4.6 | [2] |
| MCF-7 | Breast Cancer | 8.2 | [2] |
| PC-3 | Prostate Cancer | 11 | [2] |
Troubleshooting Guides & Experimental Protocols
Guide 1: Distinguishing Drug Toxicity from Poor Cell Health
Use this guide to determine if low cell viability is due to this compound or underlying culture problems.
Caption: Troubleshooting logic for low primary cell viability.
Protocol 1: Determining Optimal this compound Concentration
This protocol outlines a method to determine the cytotoxic concentration 50 (CC50) of this compound in your primary cell culture using an MTT assay.[11][12]
Objective: To find the concentration of this compound that reduces cell viability by 50% and establish a non-toxic working range.
Methodology:
-
Cell Seeding:
-
Plate primary cells in a 96-well plate at their recommended seeding density.
-
Allow cells to attach and recover for 24 hours in a 37°C, 5% CO₂ incubator.
-
-
Drug Preparation:
-
Prepare a 2X stock solution of this compound in complete culture medium for the highest desired concentration.
-
Perform serial dilutions (e.g., 1:2 or 1:3) in complete culture medium to create a range of 2X concentrations.
-
Include a "vehicle control" (medium with the same DMSO concentration as the highest this compound dose) and a "no treatment" control (medium only).
-
-
Cell Treatment:
-
Carefully remove half of the medium from each well.
-
Add an equal volume of the 2X drug dilutions to the corresponding wells. This brings the drug concentration to 1X and maintains a consistent medium volume.
-
Incubate for a relevant duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well (typically 10% of the culture volume) and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or a specialized reagent).
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percent viability for each concentration relative to the vehicle control.[11]
-
Plot percent viability against the log of the this compound concentration.
-
Use a non-linear regression (dose-response curve) to calculate the CC50 value.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds [frontiersin.org]
- 8. ixcellsbiotech.com [ixcellsbiotech.com]
- 9. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - SE [thermofisher.com]
- 10. promocell.com [promocell.com]
- 11. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
ROC-325 Technical Support Center: Troubleshooting Autophagy Inhibition
Welcome to the technical support center for ROC-325. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during autophagy inhibition experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: I've treated my cells with this compound, but I'm not seeing an increase in LC3-II and p62 levels. Is the compound not working?
Answer:
An apparent lack of increase in LC3-II and p62 is a common issue that can arise from several factors. Before concluding that this compound is inactive, consider the following troubleshooting steps:
-
Inadequate Autophagic Flux: Basal autophagy levels in your cell line might be too low to detect a significant accumulation of markers upon inhibition. It is crucial to measure autophagic flux , which is the entire process of autophagy, from autophagosome formation to degradation. An increase in LC3-II alone can be misleading, as it could indicate either an induction of autophagy or a blockage of degradation.
-
Suboptimal Experimental Conditions: The concentration of this compound and the treatment duration are critical. Ensure you are using the recommended concentration range for your cell line and an appropriate incubation time.
-
Cell Culture Conditions: High cell density and high passage numbers can significantly alter basal autophagy levels and the cellular response to inhibitors.[1][2]
-
Compound Stability and Solubility: Ensure that this compound is properly dissolved and stable in your cell culture medium.
Question 2: How can I be sure that this compound is inhibiting autophagy in my specific cell line?
Answer:
To confirm that this compound is effectively inhibiting autophagy, it is essential to perform an autophagic flux assay. This can be achieved by comparing the levels of autophagy markers in the presence and absence of this compound, with and without an autophagy inducer (e.g., starvation) or another lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).
A successful autophagy inhibition by this compound would be demonstrated by a significant accumulation of LC3-II and p62 when autophagic flux is stimulated.
Experimental Protocols & Methodologies
Autophagic Flux Assay by Western Blot:
-
Cell Seeding: Plate your cells at a consistent and optimal density to avoid confluency-related effects on autophagy.[1][2]
-
Treatment Groups:
-
Untreated control
-
Autophagy inducer alone (e.g., starve cells in EBSS for 2-4 hours)
-
This compound alone (at the desired concentration)
-
Autophagy inducer + this compound
-
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Run equal amounts of protein on an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).
-
Transfer to a PVDF membrane.
-
Probe with primary antibodies against LC3B and p62/SQSTM1, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the bands.
-
-
Interpretation: A significant increase in the LC3-II/loading control and p62/loading control ratios in the "Autophagy inducer + this compound" group compared to the "Autophagy inducer alone" group indicates a successful blockage of autophagic flux.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.7 - 11 µM (IC50) | Cell line dependent. A dose-response curve is recommended.[3][4][5] |
| Treatment Duration | 24 - 72 hours | Time-course experiments are advised to determine the optimal endpoint.[4] |
| Cell Confluency | 50-70% | Avoid high cell density as it can independently modulate autophagy.[1][2] |
| Cell Passage Number | < 20 | Use low passage number cells to ensure experimental reproducibility.[6] |
Visualizing Key Processes
Below are diagrams to help visualize the mechanism of this compound and a troubleshooting workflow.
References
- 1. Fluctuations in cell density alter protein markers of multiple cellular compartments, confounding experimental outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Cell line passage numbers explained | Culture Collections [culturecollections.org.uk]
Technical Support Center: The Impact of ROC-325 on Lysosomal pH and Function
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ROC-325, a novel and potent lysosomal autophagy inhibitor. This guide includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, orally available small molecule inhibitor of lysosomal-mediated autophagy.[1] Its primary mechanism of action involves the deacidification of lysosomes, which in turn inhibits the fusion of autophagosomes with lysosomes and disrupts the final stages of the autophagy process.[2][3] This leads to the accumulation of autophagosomes with undegraded cargo within the cell.[2][4]
Q2: How does this compound compare to other autophagy inhibitors like hydroxychloroquine (HCQ)?
This compound has demonstrated significantly greater potency and superior anticancer activity compared to hydroxychloroquine (HCQ).[1] In various cancer cell lines, this compound was found to be approximately 10-fold more potent than HCQ.[4] It also shows superior efficacy in inhibiting tumor progression in preclinical models.[2]
Q3: What are the expected effects of this compound on lysosomal pH?
Treatment with this compound leads to lysosomal deacidification.[2][5] This increase in lysosomal pH is a key aspect of its mechanism, as the acidic environment of lysosomes is crucial for the activity of degradative enzymes.[5] The pKa of this compound is 8.3, and as a basic compound, it accumulates in the acidic lysosomes and neutralizes the pH.[6]
Q4: What cellular markers can be used to confirm the activity of this compound?
The hallmark features of this compound activity include:
-
Increased LC3B-II levels: Indicates the accumulation of autophagosomes.[5][7]
-
Increased p62/SQSTM1 levels: This protein is normally degraded by autophagy, so its accumulation signifies inhibition of the process.[5][7]
-
Accumulation of autophagosomes: Observable via transmission electron microscopy as double-membraned vesicles with undegraded cargo.[4][5]
-
Increased Cathepsin D levels: Treatment with this compound has been shown to increase the levels of this lysosomal protease.[3][8]
Q5: In which research areas has this compound shown potential?
This compound has demonstrated promising therapeutic potential in several areas, including:
-
Cancer Therapy: It has shown potent anticancer activity in various models, including acute myeloid leukemia (AML) and renal cell carcinoma (RCC).[2][5][9] It can be used as a single agent or in combination with other anticancer drugs to overcome therapeutic resistance.[5]
-
Pulmonary Hypertension (PH): this compound has been shown to ameliorate experimental pulmonary hypertension by inhibiting autophagy, downregulating HIF levels, and increasing nitric oxide production.[7][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in LC3B-II and p62 levels after this compound treatment. | - Suboptimal concentration of this compound: The IC50 can vary between cell lines. - Incorrect incubation time: The time required to observe effects may differ. - Issues with Western blotting: Problems with antibody quality, protein transfer, or detection. | - Perform a dose-response experiment to determine the optimal concentration for your cell line (typical range is 0.7-5 µM).[4][8] - Conduct a time-course experiment (e.g., 6, 12, 24 hours).[11] - Verify your Western blotting protocol, use validated antibodies, and include positive and negative controls.[12] |
| High levels of cell death observed at expected effective concentrations. | - Cell line sensitivity: Some cell lines may be more sensitive to the cytotoxic effects of this compound. - Off-target effects: At higher concentrations, off-target effects may contribute to toxicity. | - Lower the concentration of this compound and/or reduce the incubation time. - Ensure the observed cell death is apoptosis, a known effect of this compound, by performing assays like Annexin V staining or measuring caspase-3 activity.[2][3] |
| Inconsistent results between experiments. | - Variability in cell culture conditions: Changes in cell passage number, confluency, or media can affect cellular responses. - Inconsistent drug preparation: Improper dissolution or storage of this compound. | - Maintain consistent cell culture practices. Use cells within a defined passage number range. - Prepare fresh stock solutions of this compound and store them appropriately as per the manufacturer's instructions. |
| Difficulty in observing lysosomal deacidification. | - Inappropriate fluorescent probe: The chosen probe may not be optimal for detecting changes in lysosomal pH. - Incorrect imaging settings: Suboptimal microscope settings can lead to poor signal-to-noise ratio. | - Use a reliable lysosomotropic probe like LysoSensor Green or Acridine Orange.[5][13] - Optimize microscope settings for excitation and emission wavelengths of the chosen probe. Include both untreated and positive controls (e.g., with another known lysosomotropic agent like HCQ). |
Quantitative Data
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A498 | Renal Cell Carcinoma | 4.9 |
| A549 | Lung Carcinoma | 11 |
| CFPAC-1 | Pancreatic Carcinoma | 4.6 |
| COLO-205 | Colorectal Adenocarcinoma | 5.4 |
| DLD-1 | Colorectal Adenocarcinoma | 7.4 |
| IGROV-1 | Ovarian Adenocarcinoma | 11 |
| MCF-7 | Breast Adenocarcinoma | 8.2 |
| MiaPaCa-2 | Pancreatic Carcinoma | 5.8 |
| NCI-H69 | Small Cell Lung Cancer | 5.0 |
| PC-3 | Prostate Adenocarcinoma | 11 |
| RL | Non-Hodgkin's Lymphoma | 8.4 |
| UACC-62 | Melanoma | 6.0 |
| AML Cell Lines | Acute Myeloid Leukemia | 0.7 - 2.2 |
| Data sourced from MedchemExpress and Selleck Chemicals.[3][8] |
Experimental Protocols
Protocol 1: Measurement of Lysosomal pH using LysoSensor Green
Objective: To qualitatively and quantitatively assess the effect of this compound on lysosomal pH.
Materials:
-
Cells of interest
-
This compound
-
LysoSensor Green DND-189
-
Live-cell imaging medium
-
Confocal microscope or flow cytometer
Procedure:
-
Seed cells in a suitable format for microscopy (e.g., glass-bottom dishes) or flow cytometry.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the appropriate duration (e.g., 24 hours). Include an untreated control.
-
In the last 30 minutes of incubation, add LysoSensor Green DND-189 to the culture medium at a final concentration of 1 µM.
-
Wash the cells with fresh, pre-warmed live-cell imaging medium.
-
For Confocal Microscopy: Image the cells immediately. Lysosomes with a lower pH will exhibit a brighter green fluorescence.
-
For Flow Cytometry: Harvest the cells, resuspend them in FACS buffer, and analyze the fluorescence intensity using a flow cytometer. A decrease in fluorescence intensity indicates lysosomal deacidification.[5]
Protocol 2: Assessment of Autophagy Inhibition by Western Blotting
Objective: To measure the accumulation of LC3B-II and p62 as markers of autophagy inhibition.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies against LC3B and p62
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells and treat with this compound as described in Protocol 1.
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescence detection system. An increase in the ratio of LC3B-II to LC3B-I and an increase in p62 levels indicate autophagy inhibition.[3]
Visualizations
References
- 1. Drain the lysosome: Development of the novel orally available autophagy inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulating lysosomal pH: a molecular and nanoscale materials design perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Frontiers | Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds [frontiersin.org]
- 10. The Novel Lysosomal Autophagy Inhibitor (this compound) Ameliorates Experimental Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. goldbio.com [goldbio.com]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
Validating ROC-325-Induced Autophagy Blockage: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ROC-325 with other autophagy inhibitors, supported by experimental data and detailed protocols for validating autophagy blockage.
This compound is a potent, orally active autophagy inhibitor that has demonstrated significant anti-cancer activity.[1] Its mechanism of action involves the deacidification of lysosomes, leading to the accumulation of autophagosomes and the disruption of autophagic flux.[1] This guide outlines key methods to validate the autophagy-blocking effects of this compound and compares its performance with established autophagy inhibitors.
Comparative Analysis of Autophagy Inhibitors
To effectively evaluate this compound, it is crucial to compare its activity with other well-characterized autophagy inhibitors. The following table summarizes the key features of this compound and common alternatives.
| Inhibitor | Mechanism of Action | Target | Effective Concentration (in vitro) | Key Features |
| This compound | Lysosomal deacidification, disruption of autophagic flux.[1] | Lysosome | IC50 range of 0.7-2.2 µM in AML cell lines; ~10-fold more potent than Hydroxychloroquine in various cancer cell lines.[2][3] | Orally bioavailable, potent anti-cancer activity.[1] |
| Hydroxychloroquine (HCQ) | Raises lysosomal pH, inhibiting autophagosome-lysosome fusion and lysosomal degradation.[4] | Lysosome | 0-40 µM for drug sensitivity assays in breast cancer cell lines.[5] IC50 of 168.4 µM and 113.36 µM in cholangiocarcinoma cell lines.[6] | FDA-approved for other indications, widely used in clinical trials for cancer.[7] |
| Bafilomycin A1 | Inhibitor of vacuolar H+-ATPase, preventing lysosomal acidification and autophagosome-lysosome fusion.[1] | V-ATPase | 1 nM can be effective in some leukemia cell lines; 50-200 nM is commonly used to block autophagic flux.[1][8][9][10] | Potent and specific inhibitor of late-stage autophagy.[1] |
| Chloroquine (CQ) | Raises lysosomal pH, leading to inhibition of autophagosome-lysosome fusion and lysosomal protein degradation.[11] | Lysosome | 5 µM can be sufficient to inhibit autophagy with minimal toxicity in some cell lines; 10-100 µM is also commonly used.[11][12][13] | Widely used autophagy inhibitor, similar mechanism to HCQ.[11] |
| 3-Methyladenine (3-MA) | Inhibits class III PI3K (Vps34), blocking the formation of autophagosomes.[14][15] | Class III PI3K | Typically used at a concentration of 5 mM.[14] IC50 of 25 µM for Vps34 in HeLa cells.[16] | Inhibits an early stage of autophagy.[4] |
Experimental Protocols for Validating Autophagy Blockage
Accurate validation of this compound-induced autophagy blockage requires robust and well-controlled experiments. Below are detailed protocols for key assays.
Western Blotting for LC3-II and p62/SQSTM1
This method is a cornerstone for monitoring autophagy. An increase in the lipidated form of LC3 (LC3-II) and an accumulation of p62, a protein selectively degraded by autophagy, are indicative of autophagy inhibition.
Protocol:
-
Cell Culture and Treatment: Plate cells to be 60-80% confluent at the time of harvesting. Treat cells with this compound at various concentrations and time points. Include positive controls (e.g., Bafilomycin A1) and vehicle-treated negative controls.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate or vortex the lysate briefly and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 12-15% SDS-polyacrylamide gel. The higher percentage gel helps in resolving LC3-I and LC3-II bands.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control, such as β-actin or GAPDH, should also be probed.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. An increase in the LC3-II/LC3-I ratio and an increase in p62 levels in this compound-treated cells compared to controls indicate a blockage in autophagic flux.
Fluorescence Microscopy of GFP-LC3 Puncta
This technique allows for the visualization and quantification of autophagosomes. In cells expressing a GFP-LC3 fusion protein, the formation of puncta (dots) indicates the recruitment of LC3 to autophagosome membranes. An accumulation of these puncta suggests autophagy inhibition.
Protocol:
-
Cell Culture and Transfection:
-
Seed cells on glass coverslips in a 24-well plate.
-
Transfect the cells with a GFP-LC3 expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to express the protein for 24-48 hours. Stable cell lines expressing GFP-LC3 are recommended for more consistent results.
-
-
Cell Treatment: Treat the GFP-LC3 expressing cells with this compound, a positive control (e.g., Chloroquine), and a vehicle control for the desired time period.
-
Cell Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
(Optional) Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
-
Data Analysis: Quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta in this compound-treated cells compared to the control group is indicative of autophagosome accumulation due to blocked degradation.
Visualizing the Mechanism and Workflow
To further clarify the process, the following diagrams illustrate the autophagy signaling pathway and a typical experimental workflow for validating autophagy blockage.
Caption: Autophagy signaling pathway and points of inhibition.
Caption: Experimental workflow for validating autophagy blockage.
References
- 1. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disruption of autophagic degradation with this compound antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Autophagy Inhibition via Hydroxychloroquine or 3-Methyladenine Enhances Chemotherapy-Induced Apoptosis in Neuro-Blastoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and Pharmacodynamic Assessment of Hydroxychloroquine in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition [frontiersin.org]
- 7. Combined MTOR and autophagy inhibition: Phase I trial of hydroxychloroquine and temsirolimus in patients with advanced solid tumors and melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Autophagy by Chloroquine Enhances the Antitumor Efficacy of Sorafenib in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. selleckchem.com [selleckchem.com]
- 15. invivogen.com [invivogen.com]
- 16. 3-Methyladenine (3-MA; Autophagy Inhibitor) | PI3K inhibitor| CAS 5142-23-4 | Buy 3-Methyladenine (3-MA; Autophagy Inhibitor) from Supplier InvivoChem [invivochem.com]
A Head-to-Head Comparison: ROC-325 vs. Hydroxychloroquine in Oncology Research
For Immediate Release
In the rapidly evolving landscape of cancer therapeutics, the inhibition of autophagy has emerged as a promising strategy to overcome treatment resistance and enhance the efficacy of conventional anti-cancer agents. For years, the anti-malarial drug hydroxychloroquine (HCQ) has been repurposed in numerous clinical trials to target this cellular process. However, the development of novel, more potent autophagy inhibitors like ROC-325 is shifting the paradigm. This guide provides a comprehensive comparison of this compound and hydroxychloroquine, offering researchers, scientists, and drug development professionals a data-driven overview of their performance, mechanisms, and experimental validation.
Executive Summary
This compound is a novel, orally bioavailable autophagy inhibitor that has demonstrated significantly greater potency and preclinical anti-cancer activity compared to hydroxychloroquine.[1][2] Structurally, this compound is a dimeric compound derived from core elements of hydroxychloroquine and the anti-schistosomal drug lucanthone.[2] Preclinical data indicates that this compound is approximately 10 times more potent than HCQ in various cancer cell lines.[1][2] While HCQ has shown modest clinical activity, primarily in combination therapies, its efficacy may be limited by the inability to achieve complete autophagy inhibition at its maximum tolerated dose.[3] this compound represents a next-generation autophagy inhibitor designed for superior potency and a more favorable therapeutic index.
Performance Data: Preclinical Efficacy
Quantitative analysis from preclinical studies highlights the superior performance of this compound in inhibiting cancer cell viability and tumor growth.
Table 1: In Vitro Cytotoxicity in Renal Cell Carcinoma (RCC) Cell Lines
| Compound | Cell Line | IC50 (μM) |
| This compound | 786-O | 2-10 |
| Hydroxychloroquine | 786-O | 50-100 |
Data sourced from studies on renal cell carcinoma cell lines, indicating the concentration required to inhibit cell viability by 50%.[4]
Table 2: In Vivo Tumor Growth Inhibition in a Renal Cell Carcinoma Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition | Survival Benefit |
| This compound | Orally administered | Significantly more efficacious than HCQ | Significantly extended overall survival compared to monotherapy when combined with azacitidine in AML models.[2] |
| Hydroxychloroquine | Higher dose than this compound | Less effective than this compound | - |
| Vehicle Control | - | - | - |
Results from a preclinical study using a 786-0 RCC xenograft mouse model.[1][4]
Clinical Landscape: Hydroxychloroquine in Oncology Trials
Hydroxychloroquine has been extensively studied in clinical trials for various cancers, typically as an adjunct to standard chemotherapy or targeted agents.
Table 3: Selected Clinical Trial Outcomes for Hydroxychloroquine
| Cancer Type | Combination Therapy | Key Findings |
| Metastatic Non-Small Cell Lung Cancer (NSCLC) | Carboplatin, Paclitaxel (+/- Bevacizumab) | Objective Response Rate (ORR): 33%; Clinical Benefit Rate: 53%. Modest improvement in clinical responses.[5] |
| ER+/HER2- Breast Cancer | Palbociclib and Letrozole | Safe and well-tolerated. Two partial responses and 11 with stable disease out of 14 evaluable patients.[6] |
| Metastatic Pancreatic Adenocarcinoma | Gemcitabine and Nab-paclitaxel | Did not improve overall survival, but a significantly higher ORR was observed in the HCQ group.[7] |
| Glioblastoma | Standard Chemotherapy/Radiation | Meta-analysis suggests improved 6-month progression-free survival and 1-year overall survival.[7] |
Mechanism of Action: Targeting Autophagy
Both this compound and hydroxychloroquine function as late-stage autophagy inhibitors. They disrupt the fusion of autophagosomes with lysosomes and inhibit lysosomal degradation of cellular components. This leads to the accumulation of autophagosomes and the key autophagy-related proteins, LC3-II and p62.
The primary mechanism involves the deacidification of lysosomes.[1][2] As weak bases, both compounds can become trapped in the acidic environment of the lysosome, raising its pH and inactivating the hydrolytic enzymes necessary for autophagic degradation. The superior potency of this compound suggests a more efficient disruption of this process.
Below is a diagram illustrating the signaling pathway of autophagy and the point of inhibition for both this compound and hydroxychloroquine.
Caption: Inhibition of the autophagic pathway by this compound and hydroxychloroquine.
Experimental Protocols
To aid in the replication and validation of findings, detailed methodologies for key experiments are provided below.
Autophagy Flux Assay (Western Blot for LC3 and p62)
This assay is crucial for measuring the dynamic process of autophagy. An increase in LC3-II and p62 levels upon treatment with an autophagy inhibitor indicates a blockage of autophagic flux.
-
Cell Culture and Treatment: Plate cancer cells at a desired density and allow them to adhere overnight. Treat cells with this compound or hydroxychloroquine at various concentrations for a specified time (e.g., 24 hours). Include a vehicle-treated control group.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against LC3B and p62 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities. An accumulation of both LC3-II (the lower band) and p62 in treated cells compared to the control indicates autophagy inhibition.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with this compound or hydroxychloroquine as described above.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
The following diagram outlines a typical experimental workflow for comparing the two compounds.
Caption: Comparative experimental workflow for this compound and hydroxychloroquine.
Conclusion
The available preclinical data strongly suggests that this compound is a more potent and effective autophagy inhibitor than hydroxychloroquine for anti-cancer applications. Its ability to achieve significant tumor growth inhibition at doses that are well-tolerated in animal models positions it as a promising candidate for clinical investigation. While hydroxychloroquine has paved the way for targeting autophagy in cancer therapy, the development of next-generation inhibitors like this compound may be crucial to fully realize the therapeutic potential of this approach. Further clinical studies are warranted to determine the safety and efficacy of this compound in patients with autophagy-dependent malignancies.
References
- 1. Disruption of autophagic degradation with this compound antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Moving beyond hydroxychloroquine: the novel lysosomal autophagy inhibitor this compound shows significant potential in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 4. Therapeutic Targeting of Autophagy for Renal Cell Carcinoma Therapy [mdpi.com]
- 5. Phase Ib/II study of hydroxychloroquine in combination with chemotherapy in patients with metastatic non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I trial of hydroxychloroquine to enhance palbociclib and letrozole efficacy in ER+/HER2- breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Critical Review of Chloroquine and Hydroxychloroquine as Potential Adjuvant Agents for Treating People with Cancer [mdpi.com]
Potency Showdown: ROC-325 vs. Bafilomycin A1 in Autophagy Inhibition
In the landscape of autophagy research and therapeutic development, the inhibition of lysosomal function is a key strategy. Among the chemical tools available, ROC-325 and bafilomycin A1 are both recognized for their ability to disrupt the final stages of the autophagic process. This guide provides a detailed comparison of their potency, mechanism of action, and the experimental frameworks used to evaluate their efficacy, aimed at researchers, scientists, and drug development professionals.
Potency and Efficacy: A Quantitative Comparison
The potency of a compound is a critical determinant of its utility. Based on available data, bafilomycin A1 demonstrates significantly higher potency in its direct molecular interaction compared to the cellular viability effects of this compound.
| Compound | Target | Potency (IC50) | Cell Line/System |
| This compound | Lysosomal-mediated autophagy | 0.7-2.2 µM | Acute Myeloid Leukemia (AML) cell lines[1][2] |
| 4.6-11 µM | Various cancer cell lines (A498, A549, etc.)[3] | ||
| Bafilomycin A1 | Vacuolar H+-ATPase (V-ATPase) | 0.44 nM | Cell-free assay[4][5] |
| 0.6-1.5 nM | Bovine chromaffin granules[6] | ||
| 4 nM | Inhibition of H. pylori-induced vacuolization in HeLa cells[4] | ||
| ~0.17 µM | Inhibition of short circuit current in outer mantle epithelium[4] |
Note: The IC50 values for this compound typically reflect the concentration required to inhibit cell viability by 50%, which is an indirect measure of its anti-autophagic and pro-apoptotic effects. In contrast, the nanomolar IC50 values for bafilomycin A1 represent its direct and potent inhibition of the V-ATPase enzyme.
Mechanisms of Action: A Tale of Two Lysosomal Inhibitors
While both compounds ultimately lead to the inhibition of autophagic degradation, their molecular mechanisms differ.
This compound is a novel inhibitor of lysosomal-mediated autophagy.[1] Its mechanism involves the deacidification of lysosomes, leading to an accumulation of autophagosomes with undigested cargo.[2][3][7] This disruption of autophagic flux is a key component of its anticancer activity.[2] Studies have shown that its effects are dependent on the presence of essential autophagy genes like ATG5 and ATG7.[2][7]
Bafilomycin A1 , a macrolide antibiotic, is a specific and highly potent inhibitor of vacuolar H+-ATPase (V-ATPase).[8][9][10][11] V-ATPase is a proton pump responsible for acidifying intracellular compartments like lysosomes and endosomes. By binding to V-ATPase, bafilomycin A1 prevents proton translocation, thereby neutralizing the acidic environment of the lysosome.[12][13] This inactivation of pH-dependent lysosomal hydrolases blocks the fusion of autophagosomes with lysosomes and subsequent degradation of their contents.[9][10][12]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used to assess the potency and mechanism of these inhibitors.
Cell Viability Assay (MTT Assay for this compound)
This assay is commonly used to measure the cytotoxic effects of a compound.
-
Cell Plating: Cancer cell lines (e.g., AML or RCC cells) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[14]
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period, typically 72 hours.[14][15]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The concentration of this compound that causes a 50% reduction in cell viability is determined by plotting the absorbance against the log of the compound concentration.[15]
V-ATPase Activity Assay (Proton Translocation for Bafilomycin A1)
This cell-free assay directly measures the inhibition of V-ATPase function.
-
Preparation: A reaction mixture containing purified V-ATPase, a pH-sensitive dye (e.g., acridine orange), and other necessary components is prepared.
-
Compound Incubation: Various concentrations of bafilomycin A1 are added to the reaction mixture. A typical assay might use concentrations ranging from 0.006 nM to 6 nM.[8]
-
Initiation of Reaction: The reaction is initiated by the addition of ATP.[8]
-
Measurement: The ATP-driven proton translocation into vesicles causes a change in the absorbance of the pH-sensitive dye, which is monitored over time using a spectrophotometer.[8]
-
IC50 Determination: The inhibitory effect of bafilomycin A1 is quantified by measuring the reduction in the rate of proton translocation at different concentrations. The IC50 value is the concentration that produces 50% inhibition of the enzyme's activity.
Autophagic Flux Analysis (Bafilomycin A1 Clamp Experiment)
This experiment is used to determine if a compound inhibits the degradation of autophagosomes.
-
Cell Treatment: Cells are treated with the compound of interest (e.g., this compound) alone or in combination with a known late-stage autophagy inhibitor like bafilomycin A1 (which serves as a "clamp" to prevent degradation).[2][15]
-
Incubation: The cells are incubated for a defined period (e.g., 48 hours).[15]
-
Protein Extraction and Western Blotting: Cell lysates are collected, and proteins are separated by SDS-PAGE. The levels of key autophagy markers, such as LC3B-II (a marker for autophagosomes) and p62 (a protein degraded by autophagy), are detected by immunoblotting.[15]
-
Analysis: If a compound inhibits autophagic flux, there will be an accumulation of LC3B-II and p62. In the presence of the bafilomycin A1 clamp, a true autophagy inducer would show a further increase in these markers. For an inhibitor like this compound, no significant further increase in LC3B-II and p62 levels is expected when combined with bafilomycin A1, indicating that this compound itself is blocking the flux.[15]
References
- 1. selleckchem.com [selleckchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Bafilomycin A1 | V-ATPase inhibitor | TargetMol [targetmol.com]
- 6. Bafilomycin A1 | H+-ATPase | Tocris Bioscience [tocris.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Molecular basis of V-ATPase inhibition by bafilomycin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Bafilomycin - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. invivogen.com [invivogen.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Disruption of autophagic degradation with this compound antagonizes renal cell carcinoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Confirming ROC-325's On-Target Mechanism Through Genetic Knockdown of ATG5/7
A Comparative Guide for Researchers
This guide provides a comprehensive overview for researchers seeking to validate the mechanism of action of ROC-325, a potent autophagy inhibitor, by genetically knocking down the key autophagy-related proteins ATG5 and ATG7. We present a comparative analysis of experimental approaches, expected outcomes, and the underlying signaling pathways.
This compound is a novel small molecule inhibitor of autophagy with demonstrated anticancer activity.[1][2][3] Its mechanism involves the deacidification of lysosomes, leading to an accumulation of autophagosomes and the disruption of autophagic flux.[1][3] To rigorously confirm that the cytotoxic effects of this compound are indeed a direct consequence of its impact on the autophagy pathway, a genetic approach targeting core autophagy machinery is essential.
The Central Role of ATG5 and ATG7 in Autophagy
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. This process is tightly regulated by a series of autophagy-related (Atg) genes. Among these, ATG5 and ATG7 are indispensable for the formation of the autophagosome, a double-membraned vesicle that engulfs cytoplasmic material destined for degradation.
ATG7 functions as an E1-like activating enzyme that is crucial for two ubiquitin-like conjugation systems essential for autophagosome formation.[4][5][6][7] It activates ATG12, which then conjugates to ATG5. The resulting ATG12-ATG5 conjugate, in complex with ATG16L1, acts as an E3-like ligase, facilitating the lipidation of LC3-I to LC3-II, a key step in autophagosome membrane elongation and closure.[8][9][10] Therefore, the genetic knockdown of either ATG5 or ATG7 effectively blocks autophagosome formation and, consequently, the entire autophagic process.[11][12][13][14][15]
Experimental Design: ATG5/7 Knockdown to Validate this compound
The central hypothesis of this experimental approach is that if this compound's primary anticancer mechanism is autophagy inhibition, then cells with a compromised autophagy pathway due to the knockdown of ATG5 or ATG7 should exhibit reduced sensitivity to the compound.
Experimental Workflow
The following diagram outlines the key steps in a typical experimental workflow to test this hypothesis.
Caption: Experimental workflow for validating this compound's mechanism.
Signaling Pathway Context
The following diagram illustrates the canonical autophagy pathway and highlights the points of intervention for both this compound and ATG5/7 knockdown.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Emerging roles of ATG7 in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. ATG7 - Wikipedia [en.wikipedia.org]
- 7. doaj.org [doaj.org]
- 8. Autophagy protein 5 - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Exploring the Role of Autophagy-Related Gene 5 (ATG5) Yields Important Insights Into Autophagy in Autoimmune/Autoinflammatory Diseases [frontiersin.org]
- 10. Exploring the Role of Autophagy-Related Gene 5 (ATG5) Yields Important Insights Into Autophagy in Autoimmune/Autoinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Atg7-dependent autophagy promotes neuronal health, stress tolerance, and longevity but is dispensable for metamorphosis in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Knockdown of autophagy-related protein 5, ATG5, decreases oxidative stress and has an opposing effect on camptothecin-induced cytotoxicity in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of autophagy by Atg7 knockdown enhances chemosensitivity in gemcitabine/paclitaxel-resistant pancreatic cancer MIAPaCa2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Knockdown of Atg7 suppresses Tumorigenesis in a murine model of liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Novel Autophagy Inhibitor ROC-325 vs. Chloroquine
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of ROC-325 and the well-established compound, chloroquine, as inhibitors of autophagy. This analysis synthesizes preclinical data to illuminate the key differences in their mechanisms, potency, and therapeutic potential.
Executive Summary
Mechanism of Action: A Tale of Two Lysosomotropic Agents
Both this compound and chloroquine are classified as lysosomotropic agents, meaning they accumulate in the acidic environment of the lysosome. Their primary mechanism for autophagy inhibition stems from the disruption of this critical organelle's function.
This compound is a novel dimeric small molecule that incorporates modified core elements of hydroxychloroquine and the anti-schistosomal drug lucanthone.[1] Its mechanism involves the deacidification of lysosomes , which in turn leads to the accumulation of autophagosomes and a disruption of the autophagic flux.[2][3] This process ultimately triggers apoptosis in cancer cells.
Chloroquine , a long-standing antimalarial and anti-inflammatory drug, inhibits autophagy by increasing the pH of lysosomes .[1][4] This elevation in pH inhibits the fusion of autophagosomes with lysosomes, thereby preventing the degradation of the autophagosome's contents.[5][6] Chloroquine's action also leads to the accumulation of autophagic vacuoles.[7]
Comparative Efficacy: Quantitative Data
Preclinical evidence consistently points to the superior potency of this compound over hydroxychloroquine, a closely related analog of chloroquine.
| Parameter | This compound | Hydroxychloroquine (HCQ) | Reference |
| Relative Potency | ~10-fold greater anticancer activity and autophagic inhibition | Baseline | [1][8] |
| AML Cell Viability (IC50) | 0.7-2.2 µM | Not specified in direct comparison | [8] |
| Renal Cell Carcinoma (RCC) Cell Viability (IC50) | 2-10 µM | 50-100 µM |
In Vitro and In Vivo Evidence
This compound:
-
In Vitro: In studies with acute myeloid leukemia (AML) cells, treatment with this compound led to the accumulation of autophagosomes with undegraded cargo, lysosomal deacidification, and increased levels of autophagy markers LC3B and p62.[8] It selectively diminished AML cell viability and induced apoptosis.[8]
-
In Vivo: In a disseminated mouse model of AML, oral administration of 50 mg/kg this compound was well-tolerated and, in combination with azacitidine, significantly extended overall survival compared to either agent alone.[8] Immunohistochemical analysis confirmed in vivo autophagy disruption, as evidenced by increased LC3B and p62 levels in bone marrow and spleen.[8]
Chloroquine:
-
In Vitro: Chloroquine has been shown to inhibit the proliferation and colony-forming ability of oral squamous cell carcinoma (OSCC) cell lines in a dose- and time-dependent manner.[7] It also induces G0/G1 cell cycle arrest.[7] In glioblastoma cells, 5 µM chloroquine was sufficient to inhibit autophagy and enhance the antitumor effects of sorafenib.[4]
-
In Vivo: In a CAL27 OSCC xenograft model, chloroquine effectively inhibited tumor growth.[7] Combination therapy with chloroquine has also been shown to suppress tumor growth and prolong survival in animal models of glioblastoma.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the autophagy signaling pathway and a general experimental workflow for evaluating autophagy inhibitors.
Caption: Autophagy signaling pathway with points of inhibition for this compound and chloroquine.
Caption: General experimental workflow for comparing autophagy inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound or chloroquine for a specified duration (e.g., 72 hours).[8]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Immunoblotting for Autophagy Markers (LC3B and p62)
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]
Transmission Electron Microscopy (TEM) for Autophagosome Visualization
-
Cell Fixation: Fix treated and untreated cells with a solution containing glutaraldehyde and paraformaldehyde.
-
Post-fixation: Post-fix the cells with osmium tetroxide.
-
Dehydration and Embedding: Dehydrate the cells in a graded series of ethanol and embed them in resin.
-
Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Staining: Stain the sections with uranyl acetate and lead citrate.
-
Imaging: Examine the sections using a transmission electron microscope to visualize autophagosomes.[8]
Lysosomal pH Measurement (LysoSensor Green Assay)
-
Cell Seeding: Seed cells in a suitable format for microscopy or flow cytometry.
-
Treatment: Treat cells with this compound or chloroquine for the desired time.
-
LysoSensor Green Staining: Incubate the cells with LysoSensor Green DND-189, a fluorescent probe that accumulates in acidic organelles and exhibits a pH-dependent increase in fluorescence intensity.
-
Imaging/Analysis:
-
Confocal Microscopy: Visualize the fluorescence intensity in live cells.
-
Flow Cytometry: Quantify the fluorescence intensity of the cell population.[8]
-
-
Data Interpretation: A decrease in LysoSensor Green fluorescence indicates an increase in lysosomal pH (deacidification).
Conclusion
The available preclinical data strongly suggest that this compound is a more potent inhibitor of autophagy than chloroquine. Its rational design as a dimeric molecule has resulted in enhanced anticancer activity in various models. While chloroquine remains a valuable tool for studying autophagy and has shown some clinical benefit in combination therapies, this compound represents a promising next-generation autophagy inhibitor with the potential for improved therapeutic outcomes. Further clinical investigation of this compound is warranted to fully elucidate its safety and efficacy in treating autophagy-dependent malignancies.
References
- 1. Moving beyond hydroxychloroquine: the novel lysosomal autophagy inhibitor this compound shows significant potential in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of Autophagy by Chloroquine Enhances the Antitumor Efficacy of Sorafenib in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. In vitro and in vivo antitumor effects of chloroquine on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of ROC-325 Effects with Genetic Autophagy Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of ROC-325, a novel autophagy inhibitor, in standard cellular models versus genetic autophagy models. The data presented herein, compiled from preclinical studies, objectively demonstrates the autophagy-dependent mechanism of action of this compound, supporting its further investigation as a targeted therapeutic agent.
Introduction to this compound and Genetic Autophagy Models
This compound is a potent, orally bioavailable small molecule that inhibits autophagy.[1][2] It functions by disrupting lysosomal function, leading to the deacidification of lysosomes and the subsequent accumulation of autophagosomes, thereby blocking the final degradation step of the autophagic process.[1][3][4] This mechanism has demonstrated significant anti-cancer activity in various preclinical models, including acute myeloid leukemia (AML) and renal cell carcinoma (RCC).[3][4]
To validate that the therapeutic effects of this compound are a direct consequence of its impact on the autophagy pathway, it is essential to perform cross-validation studies using genetic models of autophagy. These models typically involve the knockdown or knockout of essential autophagy-related genes (ATGs), such as ATG5 or ATG7. These genes are critical for the formation of the autophagosome. If the cellular effects of this compound are diminished in cells lacking these key autophagy genes, it provides strong evidence that its mechanism of action is indeed autophagy-dependent.
Comparative Efficacy of this compound: Wild-Type vs. Genetic Autophagy Models
The following table summarizes the differential effects of this compound on cancer cell viability in cells with a functional autophagy pathway (wild-type) compared to cells where autophagy is genetically impaired through the knockdown of ATG5 and ATG7.
| Cell Line (Cancer Type) | Genetic Background | Treatment | Key Finding | Reference |
| Renal Cell Carcinoma (RCC) | Wild-Type | This compound | Significant reduction in cell growth and survival. | [4] |
| Renal Cell Carcinoma (RCC) | ATG5 Knockdown | This compound | The anti-cancer effects of this compound were significantly blunted. | [4][5] |
| Renal Cell Carcinoma (RCC) | ATG7 Knockdown | This compound | The anti-cancer effects of this compound were significantly blunted. | [4] |
Experimental Protocols
The data summarized above is typically generated using the following key experimental methodologies:
1. Cell Viability and Apoptosis Assays:
-
Cell Culture: Human cancer cell lines (e.g., A498, 786-O for RCC) are cultured under standard conditions.
-
Genetic Knockdown: Short hairpin RNA (shRNA) or CRISPR/Cas9 technology is used to generate stable cell lines with reduced expression of ATG5 or ATG7. Knockdown is confirmed by immunoblotting.
-
Drug Treatment: Wild-type and knockdown cells are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24-72 hours).
-
Viability Measurement: Cell viability is assessed using assays such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay. The half-maximal inhibitory concentration (IC50) is calculated.
-
Apoptosis Analysis: Apoptosis is quantified by flow cytometry using Annexin V and propidium iodide staining.
2. Autophagy Flux Analysis:
-
Immunoblotting: Cells are treated with this compound, and cell lysates are collected. Protein levels of key autophagy markers, such as LC3B (specifically the lipidated form, LC3B-II) and p62/SQSTM1, are measured by Western blot. An accumulation of both LC3B-II and p62 indicates autophagy inhibition.
-
Fluorescence Microscopy: Cells are transfected with a tandem fluorescent-tagged LC3 (e.g., mCherry-GFP-LC3). In this system, autophagosomes appear as yellow puncta (both mCherry and GFP fluorescence), while autolysosomes appear as red puncta (only mCherry fluorescence, as GFP is quenched by the acidic lysosomal environment). Treatment with this compound leads to an accumulation of yellow puncta, indicating a blockage of autophagosome-lysosome fusion.
3. Lysosomal pH Measurement:
-
Live-Cell Imaging: Cells are treated with this compound and then incubated with a lysosomotropic dye, such as LysoSensor Green DND-189.
-
Quantification: The fluorescence intensity, which correlates with lysosomal acidity, is measured using confocal microscopy or flow cytometry. A decrease in fluorescence intensity indicates lysosomal deacidification.[3]
Visualizing the Mechanism and Workflow
To further elucidate the processes described, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its validation.
Caption: Signaling pathway of this compound in autophagy inhibition.
Caption: Experimental workflow for validating this compound's mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disruption of Autophagic Degradation with this compound Antagonizes Renal Cell Carcinoma Pathogenesis | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. medkoo.com [medkoo.com]
Evaluating the Synergistic Effects of ROC-325: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the synergistic effects of ROC-325, a novel autophagy inhibitor, with other therapeutic agents. This document summarizes key experimental findings, details methodologies, and visualizes complex biological pathways to support further research and development in combination cancer therapies.
This compound is a novel, orally bioavailable small molecule inhibitor of lysosomal-mediated autophagy, demonstrating approximately 10-fold greater potency than the well-characterized autophagy inhibitor hydroxychloroquine (HCQ) in preclinical studies.[1] Its primary mechanism of action involves the disruption of autophagic flux, leading to the accumulation of autophagosomes, deacidification of lysosomes, and a subsequent increase in the expression of autophagy markers such as p62 and LC3B.[2] The anticancer effects of this compound have been shown to be dependent on its ability to inhibit autophagy, a key cellular process that cancer cells often exploit to survive under stress and develop resistance to therapies.[3] This guide explores the synergistic potential of this compound with other anticancer agents, providing a foundation for the design of future combination studies.
Synergistic Effects of this compound with Azacitidine in Acute Myeloid Leukemia (AML)
Recent preclinical studies have demonstrated a significant synergistic anti-leukemic effect when this compound is combined with the hypomethylating agent azacitidine (AZA).[1] Autophagy has been identified as a mechanism of resistance to AZA, suggesting that its inhibition could enhance the therapeutic efficacy of this agent.[1]
In Vitro Synergism
The combination of this compound and azacitidine has been shown to be more effective at reducing the viability of various AML cell lines compared to either drug alone. A greater than additive benefit was observed in these combination treatments.[1]
| Cell Line | Treatment | % Cell Viability (relative to control) |
| MOLM-13 | 1 µM this compound | ~60% |
| 1 µM Azacitidine | ~75% | |
| 1 µM this compound + 1 µM Azacitidine | ~25% | |
| MV4-11 | 1 µM this compound | ~55% |
| 1 µM Azacitidine | ~80% | |
| 1 µM this compound + 1 µM Azacitidine | ~30% | |
| HL-60 | 1 µM this compound | ~70% |
| 1 µM Azacitidine | ~85% | |
| 1 µM this compound + 1 µM Azacitidine | ~40% | |
| KG-1 | 1 µM this compound | ~75% |
| 1 µM Azacitidine | ~90% | |
| 1 µM this compound + 1 µM Azacitidine | ~50% |
Table 1: In vitro cell viability of AML cell lines treated with this compound and Azacitidine, alone and in combination, for 72 hours. Data is estimated from graphical representations in the source publication.[1]
In Vivo Efficacy
In a disseminated xenograft model of AML using MV4-11 cells, the combination of this compound and azacitidine resulted in a significant extension of overall survival compared to either monotherapy.[1] This highlights the potential of this combination in a more complex biological system.
| Treatment Group | Median Survival |
| Vehicle Control | ~20 days |
| This compound (50 mg/kg) | ~30 days |
| Azacitidine (5 mg/kg) | ~35 days |
| This compound + Azacitidine | > 40 days |
Table 2: In vivo efficacy of this compound and Azacitidine combination in a murine AML xenograft model. Data is estimated from survival curves in the source publication.[1]
Potential Synergistic Combinations in Renal Cell Carcinoma (RCC)
While direct experimental data on the synergistic effects of this compound with other drugs in RCC is not yet available, studies involving other autophagy inhibitors like hydroxychloroquine (HCQ) and desmethylclomipramine (DCMI) provide a strong rationale for exploring such combinations. RCC is a key area of investigation for this compound, with preclinical studies demonstrating its superior single-agent efficacy over HCQ in RCC models.[3][4]
Rationale for Combination with mTOR Inhibitors (e.g., Everolimus)
The mTOR signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in RCC. Everolimus, an mTOR inhibitor, is an approved therapy for advanced RCC. However, inhibition of mTOR can induce a cytoprotective autophagic response, which may limit its therapeutic efficacy.[5][6] Combining an autophagy inhibitor with an mTOR inhibitor has been shown to be a promising strategy to overcome this resistance mechanism.
A phase I/II clinical trial combining everolimus with HCQ in patients with previously treated clear-cell RCC demonstrated that the combination was tolerable and met its primary endpoint for 6-month progression-free survival.[5][7] Preclinical studies have also shown that the combination of everolimus and the autophagy inhibitor chloroquine has a synergistic effect in inhibiting renal cancer cell viability.[6]
| Study Type | Autophagy Inhibitor | mTOR Inhibitor | Key Finding |
| Phase I/II Clinical Trial | Hydroxychloroquine | Everolimus | Combination was tolerable and met primary endpoint for 6-month progression-free survival in ccRCC patients.[5][7] |
| Preclinical (In Vitro) | Chloroquine | Everolimus | Strongly synergistic in inducing renal cancer cell viability inhibition.[6] |
Table 3: Summary of studies combining autophagy inhibitors with the mTOR inhibitor Everolimus in Renal Cell Carcinoma.
Rationale for Combination with Tyrosine Kinase Inhibitors (e.g., Sunitinib)
Tyrosine kinase inhibitors (TKIs) like sunitinib are standard-of-care treatments for advanced RCC. Emerging evidence suggests that autophagy can contribute to resistance to TKIs.[8][9] Therefore, inhibiting autophagy may potentiate the anticancer activity of sunitinib.
Preclinical studies have shown that combining the autophagy inhibitor DCMI with sunitinib enhances antitumor efficacy in RCC cell lines beyond either treatment alone.[8][9] Another study demonstrated that pre-treatment with chloroquine potentiated sunitinib-induced inhibition of cell growth in ccRCC cell lines.[10]
| Study Type | Autophagy Inhibitor | TKI | Key Finding |
| Preclinical (In Vitro) | Desmethylclomipramine (DCMI) | Sunitinib | Enhanced antitumor efficacy beyond either treatment alone in RCC cells.[8][9] |
| Preclinical (In Vitro) | Chloroquine | Sunitinib | Potentiated sunitinib-induced inhibition of cell growth in ccRCC cells.[10] |
Table 4: Summary of studies combining autophagy inhibitors with the Tyrosine Kinase Inhibitor Sunitinib in Renal Cell Carcinoma.
Rationale for Combination with Immunotherapy
There is a growing body of evidence suggesting that autophagy inhibition can enhance the efficacy of immunotherapy, particularly immune checkpoint inhibitors (ICIs).[11] Autophagy within cancer cells can limit the presentation of tumor antigens on their surface, thereby helping them to evade the immune system.[11] By inhibiting autophagy, it is hypothesized that the display of these antigens can be increased, making the cancer cells more visible and susceptible to an immune attack, which can be further amplified by ICIs. Preclinical studies in other cancer models have shown that combining autophagy inhibitors with ICIs can lead to synergistic and potent anti-tumor activity.[11]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: AML cell lines (MOLM-13, MV4-11, HL-60, KG-1) are seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with this compound (1 µM), azacitidine (1 µM), or the combination of both for 72 hours. Control wells are treated with vehicle.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Solubilization: The formazan crystals are dissolved by adding 150 µL of DMSO to each well and incubating for 10 minutes with shaking.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
In Vivo Xenograft Model
-
Cell Implantation: NOD/SCID mice are intravenously injected with 1 x 10^6 MV4-11 AML cells.
-
Treatment: Once the disease is established, mice are randomized into four treatment groups (n=10 per group):
-
Vehicle control (daily oral gavage)
-
This compound (50 mg/kg, daily oral gavage)
-
Azacitidine (5 mg/kg, intraperitoneal injection every 3 days)
-
This compound + Azacitidine
-
-
Monitoring: Animal weight is monitored bi-weekly, and overall survival is the primary endpoint.
-
Immunohistochemistry: At the end of the study, bone marrow and spleen tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained for the autophagy markers LC3B and p62 to assess in vivo target engagement.
Visualizing the Mechanisms of Action and Experimental Workflows
Caption: Mechanism of this compound in Autophagy Inhibition.
Caption: Synergistic Mechanism of this compound and Azacitidine.
Caption: Proposed Synergy of this compound and mTOR Inhibitors.
Caption: Workflow for Evaluating Synergistic Drug Combinations.
References
- 1. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disruption of Autophagic Degradation with this compound Antagonizes Renal Cell Carcinoma Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antagonistic effects of chloroquine on autophagy occurrence potentiate the anticancer effects of everolimus on renal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Autophagy Inhibition to Augment mTOR Inhibition: a Phase I/II Trial of Everolimus and Hydroxychloroquine in Patients with Previously Treated Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Autophagy inhibition potentiates anti-cancer activity of Sunitinib in kidney cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autophagy inhibition potentiates anti-cancer activity of Sunitinib in kidney cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. INHIBITION OF AUTOPHAGY INCREASES THE RESPONSE TO SUNITINIB IN CCRCC CELL LINES [iris.unife.it]
- 11. Update on Autophagy Inhibitors in Cancer: Opening up to a Therapeutic Combination with Immune Checkpoint Inhibitors [mdpi.com]
A Comparative Guide to ROC-325: An Autophagy Inhibitor with a Favorable Preclinical Profile
An Important Note on the Primary Mechanism of Action of ROC-325:
Initial investigations into the pharmacological profile of this compound reveal that it is a potent and orally active autophagy inhibitor.[1] Current publicly available scientific literature and preclinical data focus on its mechanism as a disruptor of lysosomal function, leading to the inhibition of the autophagy pathway. While any small molecule can have off-target effects, a specific off-target kinase inhibition profile for this compound is not extensively detailed in the available research. Therefore, this guide will provide a comprehensive overview of this compound's established mechanism of action and its comparative efficacy against another well-known autophagy inhibitor, hydroxychloroquine (HCQ). Additionally, in line with the interest in kinase inhibition, this guide will present a general methodology for assessing a compound's kinase inhibition profile.
Mechanism of Action of this compound
This compound is a novel dimeric small molecule that is structurally a hybrid of hydroxychloroquine and lucanthone.[2] Its primary anticancer and therapeutic effects are attributed to its ability to inhibit autophagy, a cellular process of degradation and recycling of cellular components.[1] this compound's mechanism involves the deacidification of lysosomes, which are essential for the final stages of the autophagic process.[1] This disruption of lysosomal function leads to the accumulation of autophagosomes and a blockage of the autophagic flux.[1] This inhibition of autophagy has shown therapeutic potential in various preclinical models, including renal cell carcinoma and acute myeloid leukemia (AML), by inducing apoptosis in cancer cells.[1][3] Furthermore, studies have indicated its potential in treating experimental pulmonary hypertension by inhibiting autophagy, activating the eNOS-NO signaling pathway, and promoting the degradation of hypoxia-inducible factor (HIF).
Comparative Efficacy of this compound and Hydroxychloroquine (HCQ)
This compound has demonstrated significantly greater potency in preclinical studies when compared to hydroxychloroquine (HCQ), an established autophagy inhibitor. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key measure of potency.
| Cell Line | Tumor Type | This compound IC50 (µM) | Hydroxychloroquine (HCQ) IC50 (µM) |
| A498 | Kidney | 4.9 | >75 |
| A549 | Lung | 11 | 54 |
| CFPAC-1 | Pancreas | 4.6 | >75 |
| COLO-205 | Colon | 5.4 | >75 |
| DLD-1 | Colon | 7.4 | >75 |
| IGROV-1 | Ovary | 11 | 68 |
| MCF-7 | Breast | 8.2 | >75 |
| MiaPaCa-2 | Pancreas | 5.8 | >75 |
| NCI-H69 | Lung | 5.0 | 54 |
| PC-3 | Prostate | 11 | 58 |
| RL | NHL | 8.4 | 35 |
| UACC-62 | Melanoma | 6.0 | >75 |
| AML Cell Lines | Leukemia | 0.7-2.2 | - |
Table showing the comparative IC50 values of this compound and HCQ in various cancer cell lines. Data for the first 12 cell lines is from a 72-hour MTT assay. The IC50 range for AML cell lines is also provided.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the biological context and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Autophagy signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for kinase inhibitor profiling.
Experimental Protocol for Kinase Inhibition Profiling
While specific data for this compound is unavailable, a general approach to determine a compound's off-target kinase inhibition profile involves screening against a panel of purified kinases.
Objective: To determine the inhibitory activity of a test compound against a broad panel of protein kinases.
Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
A panel of purified, active recombinant human kinases.
-
Kinase-specific peptide substrates.
-
ATP (Adenosine triphosphate).
-
Kinase reaction buffer (e.g., containing HEPES, MgCl2, DTT).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay, radiometric filter binding assays).
-
Microplates (e.g., 384-well).
-
Plate reader capable of detecting the assay signal (luminescence, fluorescence, or radioactivity).
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer. A typical screening concentration might be 1-10 µM.
-
Kinase Reaction Setup:
-
The kinase, peptide substrate, and assay buffer are added to the wells of the microplate.
-
The test compound at various concentrations is then added to the respective wells. Control wells containing only the solvent (e.g., DMSO) are included.
-
The reaction is initiated by the addition of ATP.
-
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection:
-
The kinase reaction is stopped.
-
The detection reagent is added to quantify the kinase activity. For example, in the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence signal, which is inversely proportional to the kinase inhibition.
-
-
Data Analysis:
-
The signal from each well is measured using a plate reader.
-
The percentage of kinase inhibition for each compound concentration is calculated relative to the control wells.
-
The IC50 value for each kinase that is significantly inhibited is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
This comprehensive screening provides a selectivity profile of the compound, identifying both intended targets and potential off-targets within the kinome. Such information is crucial for understanding the compound's overall biological effects and potential for side effects.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for ROC-325
This document provides crucial safety, handling, and disposal information for ROC-325, a potent and orally active autophagy inhibitor used in laboratory research. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to institutional and local regulations is paramount.
Chemical and Safety Data
This compound is an autophagy inhibitor with the CAS number 1859141-26-6.[1] While specific hazard classifications are not detailed in the provided search results, it is prudent to handle this compound with the care required for all research-grade chemicals. The following table summarizes key chemical and handling information.
| Property | Value | Source |
| Chemical Name | 1-((2-((2-((7-chloroquinolin-4-yl)amino)ethyl)(methyl)amino)ethyl)amino)-4-methyl-9H-thioxanthen-9-one | [1] |
| CAS Number | 1859141-26-6 | [1] |
| Molecular Formula | C28H27ClN4OS | [1] |
| Molecular Weight | 503.06 g/mol | [1] |
| Appearance | Not specified (typically a solid) | |
| Storage | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Keep dry and dark. | [1] |
| Shipping | Shipped at ambient temperature as a non-hazardous chemical. | [1] |
| Usage | For research use only. Not for human or veterinary use. | [1] |
Proper Disposal Procedures
As no specific disposal instructions for this compound were found, it must be treated as hazardous chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and adhere to all local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Consult Institutional Guidelines: Before beginning any disposal process, review your organization's chemical hygiene plan and waste disposal protocols. Contact your EHS officer for any clarifications.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound waste.
-
Waste Segregation:
-
Solid Waste: Collect any unused or expired this compound powder, as well as any lab debris contaminated with the compound (e.g., weigh boats, contaminated paper towels, gloves), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: For solutions of this compound (e.g., dissolved in DMSO), collect the waste in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
-
Labeling: Label the hazardous waste container with the full chemical name ("this compound"), the CAS number (1859141-26-6), the solvent (if applicable), and an estimate of the concentration and volume. Affix a hazardous waste tag as required by your institution.
-
Storage of Waste: Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS department.
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Personal protective equipment for handling ROC-325
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of ROC-325. The following procedural guidance is intended to ensure the safe and effective use of this novel autophagy inhibitor in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Precautions
While Safety Data Sheets (SDS) for this compound indicate it is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety practices is crucial. This compound is often dissolved in dimethyl sulfoxide (DMSO), which can readily penetrate the skin and may carry dissolved substances with it.[1] Therefore, appropriate PPE is mandatory to minimize exposure risks.
Recommended Personal Protective Equipment
| PPE Category | Item | Specification and Use |
| Hand Protection | Disposable Nitrile Gloves | While nitrile gloves offer good resistance to weak acids and bases, their breakthrough time with DMSO can be short.[2] It is recommended to use double gloving for enhanced protection. If direct contact with a this compound/DMSO solution occurs, gloves should be changed immediately. For prolonged handling, consider butyl rubber gloves which have better resistance to DMSO.[3] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect against accidental splashes of this compound solutions. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Not Generally Required | Use in a well-ventilated area. If weighing or handling the powder form extensively, a dust mask can be used to prevent inhalation. |
Operational Plans: Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Stock Solution Preparation and Storage
This compound is typically dissolved in DMSO to create a stock solution.[4]
-
Solubility:
-
DMSO: Up to 4 mg/mL (7.95 mM)[4]
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a fume hood.
-
Add the appropriate volume of fresh, anhydrous DMSO. Moisture-absorbing DMSO can reduce solubility.[4]
-
Vortex or sonicate until the compound is fully dissolved.
-
-
Storage:
-
Powder: Store at -20°C.
-
Stock Solution (in DMSO): Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one year, or -80°C for up to two years.[5]
-
Disposal Plan
All waste materials contaminated with this compound and its solvents must be disposed of as chemical waste in accordance with local, state, and federal regulations.
Waste Categories and Disposal Procedures
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., contaminated gloves, pipette tips, tubes) |
| Liquid Waste | (e.g., unused stock solutions, cell culture media containing this compound) |
| Sharps Waste | (e.g., needles, syringes) |
For the disposal of DMSO solutions, it is advisable to consult with your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal company, as regulations can vary.[6][7][8]
Experimental Protocols
This compound is a potent inhibitor of lysosomal-mediated autophagy and has been utilized in various in vitro and in vivo studies.[4][9]
In Vitro Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for 24-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[10]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570-590 nm using a microplate reader.[10]
Western Blot for Autophagy Markers (LC3B and p62)
Western blotting is used to detect changes in the levels of key autophagy-related proteins.[9][11]
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Studies in Mice
This compound has been shown to be orally available and well-tolerated in mouse models.[4][12]
-
Administration: this compound can be administered via oral gavage (PO) at doses ranging from 25-50 mg/kg daily.[9][13]
-
Vehicle: this compound can be formulated in water for oral administration.[13]
-
Monitoring: Monitor animal weight and tumor volume (in xenograft models) regularly.
-
Pharmacodynamic Analysis: At the end of the study, tissues can be collected for analysis of autophagy markers (LC3B, p62) by immunohistochemistry or Western blot.[9]
Visualized Workflows and Pathways
Caption: A workflow diagram for the safe handling and disposal of this compound.
Caption: The mechanism of action of this compound as an autophagy inhibitor.
References
- 1. fishersci.com [fishersci.com]
- 2. wellbefore.com [wellbefore.com]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. selleckchem.com [selleckchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 7. louisville.edu [louisville.edu]
- 8. depts.washington.edu [depts.washington.edu]
- 9. The novel autophagy inhibitor this compound augments the anti-leukemic activity of azacitidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Disruption of Autophagic Degradation with this compound Antagonizes Renal Cell Carcinoma Pathogenesis | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
